Product packaging for Capensinidin(Cat. No.:CAS No. 19077-85-1)

Capensinidin

Cat. No.: B108428
CAS No.: 19077-85-1
M. Wt: 345.3 g/mol
InChI Key: GYLVPQXQQPMCKK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Capensinidin is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at positions 3 and 7, a methoxy group at position 5 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 2 respectively. It has a role as a plant metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17O7+ B108428 Capensinidin CAS No. 19077-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLVPQXQQPMCKK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17O7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331604
Record name Capensinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-85-1
Record name Capensinidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Capensinidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the botanical origins, biosynthesis, and analytical methodologies for the O-methylated anthocyanidin, Capensinidin.

Introduction

This compound is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for a variety of colors in flowers and fruits. Specifically, this compound has been identified as a key chromophore in the blue to red hues of certain flora. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis

The primary and most well-documented natural source of this compound is the flower of Plumbago auriculata, commonly known as Cape leadwort or blue plumbago.[1][2][3] This species belongs to the Plumbaginaceae family. Research has led to the isolation and characterization of several anthocyanins from its flowers, with this compound being a principal aglycone.

A pivotal study on the anthocyanin content of Plumbago auriculata flowers reported a total anthocyanin concentration of 0.4 mg per gram of fresh flower weight.[1][4] While this provides a valuable quantitative measure of the overall anthocyanin presence, the specific concentration of this compound within this mixture has not been individually quantified in the reviewed literature. Furthermore, this study proposed a revised structure for this compound as 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation.[1][4]

Plant SpeciesPlant PartCompound ClassTotal Concentration (mg/g fresh weight)Specific this compound ConcentrationReference
Plumbago auriculataFlowersAnthocyanins0.4Not Reported[1][4]

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, with specific modifications in the later stages that result in its unique O-methylated structure. The pathway begins with the synthesis of a flavanone precursor, which is then hydroxylated to form dihydroflavonols. These intermediates are subsequently converted to anthocyanidins.

The characteristic feature of this compound is the methylation of hydroxyl groups at the 5, 7, 3', and 5' positions of the anthocyanidin backbone. This methylation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[5][6][7] Specifically, flavonoid O-methyltransferases (FOMTs) are responsible for the methylation of flavonoids. While the precise enzymes involved in this compound biosynthesis in Plumbago auriculata have not been characterized, a putative pathway can be proposed based on known flavonoid biosynthesis mechanisms. The 5- and 7-O-methylation is a less common modification compared to methylation on the B-ring, suggesting the presence of specific OMTs in Plumbago auriculata capable of catalyzing these reactions.

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis Dihydroquercetin Dihydroquercetin Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Cyanidin->Delphinidin F3'5'H 5-O-methyl-Delphinidin 5-O-methyl-Delphinidin Delphinidin->5-O-methyl-Delphinidin FOMT (5-OMT) 5,7-di-O-methyl-Delphinidin 5,7-di-O-methyl-Delphinidin 5-O-methyl-Delphinidin->5,7-di-O-methyl-Delphinidin FOMT (7-OMT) Petunidin (3'-O-methyl) Petunidin (3'-O-methyl) 5,7-di-O-methyl-Delphinidin->Petunidin (3'-O-methyl) FOMT (3'-OMT) This compound This compound Petunidin (3'-O-methyl)->this compound FOMT (5'-OMT)

Caption: A putative biosynthetic pathway for this compound, highlighting key enzymatic steps.

Experimental Protocols

The following section outlines a detailed, adaptable protocol for the extraction, isolation, and quantification of this compound from the flowers of Plumbago auriculata. This protocol is based on established methods for anthocyanin analysis and can be optimized for specific laboratory conditions.

Extraction
  • Sample Preparation: Freshly collected flowers of Plumbago auriculata should be immediately frozen in liquid nitrogen and lyophilized to prevent degradation of anthocyanins. The dried material should be ground into a fine powder.

  • Solvent Extraction: The powdered flower material is extracted with a solvent mixture of methanol containing 0.1% HCl (v/v). The ratio of solvent to sample should be approximately 10:1 (v/w).

  • Extraction Procedure: The mixture is sonicated for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes. The supernatant is collected, and the extraction process is repeated twice on the pellet to ensure complete extraction. The supernatants are then pooled.

  • Solvent Evaporation: The pooled methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Isolation and Purification
  • Solid-Phase Extraction (SPE): The crude extract is redissolved in a minimal amount of acidified water (pH 2.0 with HCl) and loaded onto a pre-conditioned C18 SPE cartridge.

  • Washing: The cartridge is washed with acidified water to remove sugars and other polar impurities.

  • Elution: The anthocyanin fraction is eluted with acidified methanol (0.1% HCl).

  • Further Purification (Optional): For obtaining highly pure this compound, the eluted fraction can be subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acidified water and methanol.

Quantification
  • High-Performance Liquid Chromatography (HPLC) Analysis: The purified anthocyanin fraction is analyzed by HPLC coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% methanol.

    • Gradient: A linear gradient from 10% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD detection at 520 nm for anthocyanins. MS detection in positive ion mode to identify the mass-to-charge ratio (m/z) of this compound.

  • Quantification: Quantification can be performed by creating a calibration curve using an external standard of a related anthocyanidin (e.g., malvidin-3-O-glucoside) due to the commercial unavailability of a pure this compound standard. The results should be expressed as equivalents of the standard used.

Experimental Workflow

Capensinidin_Analysis_Workflow cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Quantification & Identification Sample_Prep Sample Preparation (Lyophilization, Grinding) Solvent_Extraction Solvent Extraction (Acidified Methanol) Sample_Prep->Solvent_Extraction Centrifugation Centrifugation & Supernatant Collection Solvent_Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE Prep_HPLC Preparative HPLC (Optional) SPE->Prep_HPLC HPLC_DAD_MS HPLC-DAD-MS Analysis Prep_HPLC->HPLC_DAD_MS Data_Analysis Data Analysis & Quantification HPLC_DAD_MS->Data_Analysis

Caption: A generalized workflow for the extraction, isolation, and analysis of this compound.

Conclusion

This compound, a unique O-methylated anthocyanidin, is primarily found in the flowers of Plumbago auriculata. While its exact concentration in this source remains to be precisely determined, this guide provides a robust framework for its extraction, analysis, and a putative biosynthetic pathway. The detailed experimental protocols and diagrams serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this intriguing natural pigment. Further research is warranted to fully elucidate the enzymatic machinery responsible for its biosynthesis and to explore its presence in other plant species.

References

An In-depth Technical Guide to Capensinidin (CAS Number: 19077-85-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin, with the Chemical Abstracts Service (CAS) number 19077-85-1, is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for many of the blue, purple, and red colors in plants.[1] It is structurally classified as a 5-methoxy analog of malvidin.[1] Historically, this compound has been associated with the blue flowers of Plumbago capensis, now botanically classified as Plumbago auriculata.[1] Recent phytochemical investigations have led to a revised structural understanding of this compound, identifying it as a 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium cation.[2] This guide provides a comprehensive overview of the chemical properties, biosynthesis, experimental protocols for isolation and characterization, and the known biological activities of this compound, with a focus on quantitative data and methodologies relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex flavonoid with a core flavylium cation structure. Its systematic IUPAC name is 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-1λ4-benzopyran-1-ylium.[1]

PropertyValueSource
CAS Number 19077-85-1--INVALID-LINK--
Molecular Formula C₁₈H₁₇O₇⁺--INVALID-LINK--
Molecular Weight 345.32 g/mol --INVALID-LINK--
IUPAC Name 3,4′,7-Trihydroxy-3′,5,5′-trimethoxyflavylium--INVALID-LINK--
Synonyms This compound chloride, 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium--INVALID-LINK--
Appearance Blue-red plant dye--INVALID-LINK--
Solubility Water-soluble--INVALID-LINK--

Biosynthesis

This compound is synthesized in plants through the flavonoid biosynthetic pathway, a well-characterized route for the production of a wide array of secondary metabolites.

Caption: Simplified overview of the this compound biosynthetic pathway.

The pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways to produce the anthocyanidin precursor, delphinidin. A series of O-methylation steps, catalyzed by O-methyltransferases (OMTs), then leads to the formation of petunidin, malvidin, and finally this compound through methylation at the C5 position of the A-ring.

Experimental Protocols

Isolation of this compound from Plumbago auriculata Flowers

The following protocol is based on the methodology described by Skaar et al. (2012) for the isolation of anthocyanins from P. auriculata flowers.[2]

This compound Isolation Workflow Start Fresh Flowers of Plumbago auriculata Extraction Extraction with Methanol/0.5% TFA (v/v) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Anthocyanin Extract Filtration->Crude_Extract Column_Chromatography Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC_Purification Preparative HPLC Fractionation->HPLC_Purification Isolated_Compound Isolated this compound Glycosides HPLC_Purification->Isolated_Compound Hydrolysis Acid Hydrolysis (e.g., with HCl) Isolated_Compound->Hydrolysis Capensinidin_Aglycone This compound Aglycone Hydrolysis->Capensinidin_Aglycone

Caption: Workflow for the isolation of this compound from P. auriculata.

  • Extraction: Fresh flowers of Plumbago auriculata are extracted with methanol containing 0.5% trifluoroacetic acid (TFA) (v/v) at low temperature (e.g., in a refrigerator) for several hours. This process is typically repeated to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude anthocyanin extract.

  • Initial Purification: The crude extract is subjected to column chromatography on a Sephadex LH-20 column to separate the anthocyanins from other phenolic compounds and sugars.

  • Fine Purification: Fractions containing the anthocyanins of interest are further purified using preparative high-performance liquid chromatography (HPLC).

  • Aglycone Preparation (Optional): To obtain the this compound aglycone, the isolated glycosides are subjected to acid hydrolysis (e.g., with hydrochloric acid) to cleave the sugar moieties.

Structural Characterization

The structure of this compound and its glycosides is elucidated using a combination of spectroscopic techniques.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF) is used to determine the molecular weight and fragmentation patterns of the isolated compounds. This provides information about the aglycone structure and the nature of any attached sugar units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule, including the positions of hydroxyl and methoxy groups and the stereochemistry of the glycosidic linkages.

Note: The Skaar et al. (2012) study provides detailed NMR and MS data for the anthocyanins isolated from P. auriculata, which led to the revised structure of this compound.[2] Researchers should refer to this publication for specific chemical shifts and fragmentation data.

Biological Activity and Quantitative Data

While specific biological activity data for isolated this compound is limited in the publicly available literature, studies on extracts of Plumbago auriculata, which contains this compound, provide insights into its potential pharmacological effects.

Antioxidant Activity

Extracts of P. auriculata have demonstrated significant antioxidant properties.

Extract/FractionAssayResult (IC₅₀ or % Inhibition)Reference
Methanolic Flower ExtractDPPH Radical ScavengingIC₅₀ not specified, but showed dose-dependent activity[3]
Methanolic Leaf ExtractDPPH Radical ScavengingIC₅₀ not specified, but showed dose-dependent activity[3]
Methanolic Root ExtractDPPH Radical ScavengingIC₅₀ = 260 µg/mL[4]
Ethyl Acetate Leaf ExtractSuperoxide Scavenging (NBT assay)Significant activity at 0.625-2.5 mg/mL[5]
Ethanolic Leaf ExtractSuperoxide Scavenging (NBT assay)Significant activity at 0.625-2.5 mg/mL[5]
Anti-inflammatory Activity

Extracts from the aerial parts of P. auriculata have shown potent anti-inflammatory effects in in vivo models.

Extract/FractionAssayResult (% Inhibition)Reference
Methanolic Extract (Aerial Parts)Carrageenan-induced rat paw edema92.6 ± 1.7% inhibition at 100 mg/kg[2]
Petroleum Ether FractionCarrageenan-induced rat paw edemaSignificant inhibition[6]
Ethyl Acetate FractionCarrageenan-induced rat paw edemaSignificant inhibition[6]
Cytotoxic Activity

Limited data is available on the cytotoxic effects of P. auriculata extracts.

Extract/FractionCell LineResult (% Inhibition)Reference
Ethyl Acetate Leaf ExtractHeLa (cervical cancer)11.52% inhibition at 10 mg/mL[5]
Petroleum Ether Leaf ExtractHeLa (cervical cancer)27.3% inhibition at 10 mg/mL[5]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by isolated this compound. However, based on the known activities of other anthocyanidins, particularly those with similar structural features, potential mechanisms can be inferred.

Potential Signaling Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Nrf2 Nrf2 Pathway This compound->Nrf2 Activation NF_kB NF-κB Pathway This compound->NF_kB Inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulation COX2 COX-2 NF_kB->COX2 Transcription iNOS iNOS NF_kB->iNOS Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Transcription

Caption: Postulated signaling pathways influenced by this compound.

  • Antioxidant Signaling: Anthocyanidins are known to exert their antioxidant effects not only by direct scavenging of reactive oxygen species (ROS) but also by modulating intracellular antioxidant defense systems. This may involve the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

  • Anti-inflammatory Signaling: The anti-inflammatory properties of anthocyanidins are often attributed to their ability to inhibit the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound may downregulate the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Further research is required to validate these proposed mechanisms specifically for this compound.

Applications in Drug Development

The structural features and biological activities of this compound and related O-methylated anthocyanidins suggest their potential as lead compounds in drug discovery. The presence of multiple methoxy groups can enhance metabolic stability and membrane permeability compared to their hydroxylated counterparts, which is a desirable characteristic for drug candidates. The observed antioxidant and anti-inflammatory properties of P. auriculata extracts point towards potential therapeutic applications in diseases with an underlying inflammatory and oxidative stress component, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. However, the lack of extensive studies on the isolated compound necessitates further investigation into its efficacy, safety, and pharmacokinetic profile before its potential in drug development can be fully realized.

Conclusion

This compound is a unique O-methylated anthocyanidin with a recently revised structure. While its presence in Plumbago auriculata is well-established, and extracts of this plant show promising antioxidant and anti-inflammatory activities, there is a clear need for further research on the isolated compound. Future studies should focus on elucidating the specific biological activities of pure this compound, quantifying its effects through in vitro and in vivo assays, and unraveling the precise molecular mechanisms and signaling pathways involved. Such research will be crucial for unlocking the full therapeutic potential of this interesting natural product.

References

The Biological Role of Capensinidin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves.[1] Structurally, it is a 5-methoxy analog of malvidin.[1] First identified in the flowers of Plumbago auriculata (Cape leadwort), this compound and its glycosides contribute to the plant's distinct blue flower coloration.[1][2][3][4] Beyond its role as a pigment, this compound, like other anthocyanidins, is presumed to possess significant biological activities, including roles in plant defense as a phytoalexin and as an antioxidant. This technical guide provides a comprehensive overview of the known and inferred biological roles of this compound in plants, its biosynthesis, methods for its analysis, and the signaling pathways that likely regulate its production.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, which is well-characterized in many plant species.[5][6] this compound is derived from the common precursor, delphinidin, through a series of enzymatic modifications, primarily methylation. The key enzymes involved are O-methyltransferases (OMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of the anthocyanidin backbone.

The proposed biosynthetic pathway for this compound is as follows:

  • Core Anthocyanidin Synthesis : The pathway begins with the production of dihydroflavonols from the general phenylpropanoid pathway. Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then catalyze the formation of the unstable anthocyanidin, delphinidin.

  • Methylation Events : Delphinidin undergoes successive methylation steps catalyzed by specific O-methyltransferases. Based on its structure (5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium), the synthesis of this compound from delphinidin would require methylation at the 5, 7, 3', and 5' positions of the flavylium backbone.

The following diagram illustrates the likely biosynthetic pathway leading to this compound.

Capensinidin_Biosynthesis cluster_0 General Anthocyanin Pathway cluster_1 This compound-Specific Pathway DFR Dihydroflavonol 4-reductase ANS Anthocyanidin synthase OMT O-methyltransferase(s) Dihydrodelphinidin Dihydrodelphinidin Delphinidin Delphinidin Dihydrodelphinidin->Delphinidin ANS This compound This compound Delphinidin->this compound OMT(s) Upstream Precursors Upstream Precursors Upstream Precursors->Dihydrodelphinidin ...

Caption: Proposed biosynthetic pathway of this compound from delphinidin.

Biological Roles of this compound

While specific research on this compound is limited, its biological roles can be inferred from its chemical class (anthocyanidin) and its presence in plants known for producing bioactive compounds.

Flower Coloration

This compound is a key pigment in the blue flowers of Plumbago auriculata.[2][3][4] Anthocyanins are the primary determinants of floral color in many plant species, and their specific structure, including methylation patterns, influences the final color. The methoxy groups on the this compound molecule can alter its light-absorbing properties and its interactions with other molecules (co-pigmentation) and metal ions in the vacuole, contributing to the unique blue hue of Plumbago flowers.

Phytoalexin Activity

Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack.[7][8] Anthocyanidins and other flavonoids are known to function as phytoalexins. The genus Plumbago is also known for producing plumbagin, a naphthoquinone with significant antifungal properties.[4][9] It is plausible that this compound contributes to the defense mechanisms of P. auriculata. The induction of anthocyanin biosynthesis is a common plant defense response, and these compounds can inhibit the growth of pathogenic fungi and bacteria.[7][8]

The general mechanism of phytoalexin action involves the disruption of microbial cell membranes, inhibition of enzymes, or interference with cellular processes.[10] While the specific antifungal or antibacterial activity of pure this compound has not been extensively reported, its structural similarity to other antimicrobial flavonoids suggests a potential role in plant defense.

Antioxidant Activity

Anthocyanidins are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[11] The antioxidant capacity of anthocyanidins is highly dependent on their structure, particularly the number and position of hydroxyl and methoxyl groups.[11][12] Delphinidin, the precursor to this compound, is known to have very high antioxidant activity.[11][12] While methylation can sometimes reduce antioxidant activity, the overall phenolic structure of this compound suggests it likely retains significant antioxidant properties. This antioxidant capacity can help protect plant cells from oxidative damage caused by biotic and abiotic stresses.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. The table below summarizes the available information for this compound and related, well-studied anthocyanidins for comparative purposes.

CompoundPlant SourceTissueConcentrationMethodReference
This compound Glycosides Plumbago auriculataFlowers0.4 mg/g (total anthocyanins)HPLC[2]
Plumbagin Plumbago zeylanicaRoots0.3945%RP-HPLC[13]
Plumbagin Plumbago zeylanicaStems0.0508%RP-HPLC[13]
Plumbagin Plumbago zeylanicaLeaves0.0314%RP-HPLC[13]
Cyanidin Glycosides Passiflora violaceaCorona FilamentsHigh relative abundanceHPLC-MS[5]
Delphinidin Glycosides Passiflora violaceaCorona FilamentsHighest relative abundanceHPLC-MS[5]

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of anthocyanins from plant tissue, which can be adapted for this compound.

a. Extraction

  • Sample Preparation : Freeze-dry plant tissue (e.g., P. auriculata flowers) and grind to a fine powder.

  • Solvent Extraction : Macerate the powdered tissue in an acidified methanol solution (e.g., methanol with 1% HCl or 2% formic acid).[14][15] Use a ratio of approximately 1 g of tissue to 10 mL of solvent.

  • Ultrasonication : Sonicate the mixture for 20-30 minutes at room temperature to enhance extraction efficiency.[14][16]

  • Incubation : Incubate the mixture overnight at 4°C in the dark to maximize extraction and prevent degradation.[14]

  • Centrifugation and Filtration : Centrifuge the extract at 10,000 x g for 10 minutes.[14] Filter the supernatant through a 0.45 µm syringe filter prior to analysis.[15]

b. Quantification by HPLC

  • Chromatographic System : Use a reverse-phase C18 column.

  • Mobile Phase : A gradient of two solvents is typically used:

    • Solvent A: Aqueous solution with an acidifier (e.g., 5% formic acid).[17]

    • Solvent B: Acetonitrile or methanol.[17]

  • Gradient Elution : A typical gradient might be: 0-10 min, 10-20% B; 10-25 min, 20-50% B; 25-30 min, 50-60% B.[17]

  • Detection : Monitor at a wavelength of 520 nm for anthocyanins.[17] A photodiode array (PDA) detector can be used to obtain full spectra for peak identification.

  • Quantification : Use an external standard of a related, commercially available anthocyanidin (e.g., malvidin or delphinidin) to create a calibration curve for estimating the concentration of this compound. For absolute quantification, an isolated and purified this compound standard is required.

The following diagram outlines the experimental workflow for this compound extraction and analysis.

Extraction_Workflow start Plant Tissue (e.g., Plumbago flowers) powder Grind to Fine Powder start->powder extract Extract with Acidified Methanol powder->extract sonicate Ultrasonication extract->sonicate incubate Overnight Incubation (4°C, dark) sonicate->incubate centrifuge Centrifuge and Filter incubate->centrifuge hplc HPLC-PDA/MS Analysis centrifuge->hplc quantify Quantification hplc->quantify

Caption: Workflow for the extraction and quantification of this compound.

Antifungal Activity Assay

This protocol describes a method to assess the antifungal activity of a plant extract containing this compound.

  • Fungal Culture : Grow a target fungal species (e.g., Fusarium oxysporum or Candida albicans) in a suitable liquid medium to obtain a spore or cell suspension.[4][18]

  • Microdilution Assay : In a 96-well microplate, prepare serial dilutions of the this compound-containing extract in the fungal growth medium.[19]

  • Inoculation : Add the fungal suspension to each well to a final concentration of approximately 10^4 colony-forming units (CFU)/mL.[19]

  • Controls : Include a positive control (a known antifungal agent), a negative control (no extract), and a solvent control.

  • Incubation : Incubate the plate at the optimal temperature for fungal growth (e.g., 28-37°C) for 24-48 hours.[18][19]

  • Growth Assessment : Determine fungal growth by measuring the optical density at 600 nm using a microplate reader.[19]

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the extract that inhibits visible fungal growth.

Signaling Pathways

The production of this compound as a phytoalexin is likely regulated by complex signaling pathways that are activated in response to pathogen recognition. While a specific pathway for this compound has not been elucidated, a general model for phytoalexin induction can be proposed.

Upon pathogen recognition, a signaling cascade is initiated, often involving:

  • MAP Kinase (MAPK) Cascade : Pathogen-associated molecular patterns (PAMPs) are recognized by plant receptors, leading to the activation of a MAPK cascade.[20]

  • Transcription Factor Activation : The MAPK cascade phosphorylates and activates transcription factors, such as WRKY33 in Arabidopsis.[20]

  • Gene Expression : Activated transcription factors bind to the promoters of phytoalexin biosynthetic genes, upregulating their expression and leading to the production of antimicrobial compounds like this compound.[20]

  • Hormonal Regulation : Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key regulators of plant defense responses and can influence phytoalexin biosynthesis.[7][21]

The following diagram illustrates a conceptual signaling pathway for the induction of this compound biosynthesis.

Phytoalexin_Signaling pathogen Pathogen Recognition (PAMPs) mapk MAPK Cascade Activation pathogen->mapk hormones Hormone Signaling (JA, SA) pathogen->hormones tf Transcription Factor Activation (e.g., WRKYs) mapk->tf genes Upregulation of Biosynthetic Genes (e.g., ANS, OMTs) tf->genes hormones->tf This compound This compound Biosynthesis genes->this compound defense Plant Defense Response This compound->defense

Caption: Conceptual signaling pathway for this compound induction.

Conclusion

This compound is a specialized anthocyanidin with established roles in flower pigmentation and strong potential as a phytoalexin and antioxidant. While research specifically focused on this compound is limited, its biological functions can be largely understood within the broader context of anthocyanidin biochemistry and plant defense mechanisms. Further investigation is needed to isolate and characterize pure this compound, quantify its presence in various plant tissues, and definitively elucidate its specific bioactivities and the signaling pathways that regulate its production. Such research could unlock its potential for applications in agriculture, as a natural colorant, and in drug development.

References

O-Methylated Anthocyanidins in Floral Pigmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis, function, and analysis of O-methylated anthocyanidins, key determinants of floral pigmentation in a wide array of plant species. This document details the enzymatic pathways leading to their formation, their impact on flower coloration, and methodologies for their study. Furthermore, it delves into the burgeoning interest in these compounds within the pharmaceutical sector, highlighting their therapeutic potential.

Introduction to O-Methylated Anthocyanidins

Anthocyanins are a major class of water-soluble pigments responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves[1]. Their basic structure consists of an anthocyanidin aglycone linked to one or more sugar moieties. The color and stability of these pigments are influenced by a variety of factors, including pH, co-pigmentation, and structural modifications such as acylation, glycosylation, and methylation[1][2].

O-methylation, the addition of a methyl group to a hydroxyl group on the anthocyanidin B-ring, is a crucial modification that significantly impacts the spectral properties of the pigment. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes known as O-methyltransferases (OMTs)[3]. The primary O-methylated anthocyanidins found in flowers are:

  • Peonidin: A 3'-O-methylated derivative of cyanidin, typically imparting pink to reddish-purple hues[2].

  • Petunidin: A 3'-O-methylated derivative of delphinidin, contributing to violet and purple-blue colors[4].

  • Malvidin: A 3',5'-di-O-methylated derivative of delphinidin, which produces deep purple and bluish tones[5].

The methylation of anthocyanidins generally leads to a bathochromic shift (a shift to a longer wavelength of maximum absorbance), resulting in redder and more purplish colors[1]. This modification also increases the stability of the anthocyanin molecule[1][[“]].

Biosynthesis of O-Methylated Anthocyanidins

The biosynthesis of O-methylated anthocyanidins is an extension of the general flavonoid pathway. The core anthocyanidin structures, cyanidin and delphinidin, are synthesized first and then serve as substrates for methylation.

The key enzymes in this process are Anthocyanin O-methyltransferases (AOMTs) . These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 3' or 5' hydroxyl groups of the B-ring of anthocyanins[7]. In Petunia hybrida, for instance, four genes, Mt1, Mt2, Mf1, and Mf2, have been identified to control the methylation of anthocyanins[8]. Similarly, in Paeonia species, the enzymes PsAOMT and PtAOMT are responsible for the methylation of cyanidin glycosides to produce peonidin glycosides, playing a significant role in the development of purple flower coloration[9][10]. Studies have shown that a single amino acid substitution can dramatically alter the catalytic efficiency of these enzymes[9][10].

Signaling Pathway for O-Methylated Anthocyanidin Biosynthesis

The expression of genes encoding AOMTs is tightly regulated by a conserved transcriptional complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families[10][11][12]. This complex binds to the promoter regions of late biosynthetic genes in the anthocyanin pathway, including AOMT, to activate their transcription.

q_pcr_workflow A Floral Tissue B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis C->D E qPCR with Gene-Specific Primers D->E F Data Analysis (ΔΔCt method) E->F G Relative Gene Expression F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Capensinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capensinidin chloride, a naturally occurring anthocyanidin, presents a subject of interest for its potential bioactive properties. As a member of the flavonoid family, its physicochemical characteristics are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound chloride, details relevant experimental protocols for their determination, and explores potential biological signaling pathways based on the activity of structurally related compounds. All quantitative data is summarized for clarity, and conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound chloride is an O-methylated anthocyanidin, a subclass of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1][2] It is structurally a 5-methoxy analog of malvidin and has been identified in plants such as Plumbago capensis.[1] Like other anthocyanidins, this compound chloride is a water-soluble, blue-red plant dye.[1] Its potential as a bioactive compound necessitates a thorough understanding of its fundamental chemical and physical properties. This document serves as a technical resource for researchers engaged in the study and development of flavonoid-based therapeutics.

Physicochemical Properties

General Properties

A summary of the general properties of this compound chloride is presented in Table 1.

PropertyValueSource
Chemical Name This compound Chloride[1]
Systematic IUPAC Name 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium chloride[3]
Synonyms Capensinidine, 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium Chloride[1][3]
CAS Number 19077-85-1[1]
Appearance Blue-red plant dye[1]
Structural and Molecular Data

The molecular structure and key computed molecular properties are detailed in Table 2.

PropertyValueSource
Molecular Formula C₁₈H₁₇ClO₇[3][4]
Molecular Weight 380.78 g/mol [3][4]
Exact Mass 380.0662806 Da[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 7[3]
Topological Polar Surface Area 89.4 Ų[3][5]
Solubility

This compound chloride is described as being water-soluble.[1] However, specific quantitative solubility data in various solvents is not currently available. For reference, other anthocyanidins like cyanidin chloride exhibit solubility in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), and are sparingly soluble in aqueous buffers.

Melting Point

An experimental melting point for this compound chloride has not been identified in the reviewed literature.

pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. An experimental pKa for this compound chloride is not currently documented.

Spectral Data

Detailed experimental spectral data for this compound chloride, including UV-Vis, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, are not widely available. The following sections describe the expected spectral characteristics based on its chemical structure and data from related compounds.

  • UV-Visible Spectroscopy: Based on its flavonoid structure, this compound chloride is expected to exhibit strong absorption in the UV-visible region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information on the fragmentation pattern, aiding in structural elucidation.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of flavonoids like this compound chloride.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility Determination

A shake-flask method can be employed to determine the solubility in various solvents (e.g., water, ethanol, DMSO). An excess amount of this compound chloride is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

pKa Determination by UV-Vis Spectrophotometry

The pKa can be determined by monitoring the change in the UV-Vis absorption spectrum as a function of pH. A series of buffer solutions with a range of pH values are prepared. A stock solution of this compound chloride is added to each buffer, and the UV-Vis spectrum is recorded. The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: A solution of this compound chloride in a suitable solvent (e.g., methanol) is prepared, and the absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm, to identify the wavelengths of maximum absorbance (λmax).

  • NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can be used to determine the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) provides fragmentation patterns for structural confirmation.

Potential Biological Signaling Pathways

While specific studies on the signaling pathways modulated by this compound chloride are lacking, the well-documented activities of other anthocyanins provide a strong basis for hypothesizing its potential biological effects. Anthocyanins are known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Anthocyanins have been shown to inhibit this pathway by preventing the degradation of IκB.[6]

NF_kB_Pathway cluster_complex NF-κB/IκB Complex Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK This compound This compound chloride (Hypothesized) This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome NFkB_active Active NF-κB (Nuclear Translocation) Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound chloride.

The MAPK Signaling Pathway

The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][10] Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in various diseases, including cancer. Anthocyanins have been reported to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[10]

MAPK_Pathway Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK This compound This compound chloride (Hypothesized) This compound->MAPKKK Modulation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactors->CellularResponse

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound chloride.

Conclusion

This compound chloride is a flavonoid with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While direct experimental evidence for its biological activity is limited, the known effects of related anthocyanins on key signaling pathways like NF-κB and MAPK suggest promising avenues for future research. A thorough understanding of its physicochemical properties will be paramount in unlocking the full therapeutic potential of this natural compound.

References

The Discovery, Isolation, and History of Capensinidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capensinidin, a naturally occurring O-methylated anthocyanidin, has been a subject of phytochemical interest for decades. Initially identified in the mid-20th century, its structural elucidation has undergone significant revision with the advent of modern analytical techniques. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, with a focus on both historical and contemporary methodologies. It is designed to serve as a comprehensive resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows.

Introduction

This compound is a water-soluble, blue-red plant pigment found in the flowers of Plumbago auriculata (formerly Plumbago capensis), commonly known as Cape leadwort.[1][2] As an O-methylated anthocyanidin, it belongs to the flavonoid class of secondary metabolites, which are known for their diverse biological activities. The history of this compound's discovery and the evolution of its structural understanding highlight the advancements in analytical chemistry over the past half-century.

History of Discovery and Structural Revision

The first mention of this compound in scientific literature dates back to 1960 in a publication in "Chemical Industry".[1][3] This initial work identified two new naturally occurring anthocyanidins, one of which was this compound, isolated from Plumbago capensis.

For many years, the initially proposed structure was accepted. However, in 2012, a pivotal study by Skaar et al. led to a significant revision of the chemical structure of this compound.[4] Through advanced analytical techniques, including 2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), the researchers demonstrated that the previously reported structure was incorrect. The revised and currently accepted structure of this compound is 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium.[4] This re-evaluation also extended to other anthocyanidins isolated from the same source, namely pulchellidin and europinidin.[4]

Physicochemical Properties

The structural revision of this compound led to updated physicochemical data. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C18H17O7+[5]
Molar Mass 345.32 g/mol [3]
IUPAC Name 3,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-1-benzopyran-1-ium[3]
CAS Number 19077-85-1[3]
Natural Source Plumbago auriculata (Cape leadwort)[1][2]

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved significantly from the classical methods likely employed in the 1960s to the more refined techniques used today.

Historical Isolation Approach (Presumed)
  • Extraction: Maceration of dried flower petals with a polar solvent, such as methanol or ethanol, acidified with a small amount of hydrochloric acid to stabilize the flavylium cation.

  • Purification: Repeated column chromatography on cellulose or polyamide powder, eluting with various solvent mixtures (e.g., water/acetic acid/hydrochloric acid or alcohol/water/acid mixtures).

  • Characterization: Primarily based on paper chromatography, UV-visible spectroscopy, and color reactions with various reagents.

Modern Isolation and Purification Protocol

The 2012 study by Skaar et al. provides a detailed and reproducible method for the isolation of anthocyanins, including this compound glycosides, from Plumbago auriculata flowers.[4]

Materials:

  • Fresh or frozen flowers of Plumbago auriculata

  • Methanol

  • Formic acid

  • Amberlite XAD-7 resin

  • Sephadex LH-20 resin

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Homogenize 100 g of fresh flower petals in 500 mL of methanol containing 0.1% formic acid.

    • Stir the mixture for 24 hours at 4°C in the dark.

    • Filter the mixture and concentrate the filtrate under reduced pressure at 30°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the concentrated extract in a minimal amount of distilled water.

    • Apply the aqueous extract to a column packed with Amberlite XAD-7 resin.

    • Wash the column with distilled water to remove sugars and other polar impurities.

    • Elute the anthocyanins with methanol.

    • Concentrate the methanolic eluate to dryness.

  • Gel Filtration Chromatography:

    • Dissolve the dried anthocyanin fraction in a small volume of methanol.

    • Apply the solution to a Sephadex LH-20 column.

    • Elute with methanol to separate the anthocyanins from other phenolic compounds.

    • Collect the colored fractions and concentrate them.

  • Preparative HPLC for Pure Compound Isolation:

    • Dissolve the partially purified anthocyanin fraction in the mobile phase.

    • Inject the solution onto a preparative C18 HPLC column.

    • Use a gradient elution system, for example, with a mobile phase consisting of (A) 5% formic acid in water and (B) 5% formic acid in methanol. A typical gradient might be from 10% to 40% B over 60 minutes.

    • Monitor the elution at a wavelength of 520 nm.

    • Collect the peaks corresponding to the this compound glycosides.

    • The aglycone, this compound, can be obtained by acid hydrolysis of the isolated glycosides (e.g., with 2M HCl at 100°C for 1 hour), followed by purification.

Visualization of Workflows and Pathways

Experimental Workflow for Modern Isolation of this compound Glycosides

G Modern Isolation Workflow for this compound Glycosides start Fresh Plumbago auriculata Flowers extraction Extraction (Methanol with 0.1% Formic Acid) start->extraction filtration Filtration & Concentration extraction->filtration spe Solid-Phase Extraction (Amberlite XAD-7) filtration->spe wash Wash with Water (Remove Sugars) spe->wash elution Elute with Methanol wash->elution concentration1 Concentration elution->concentration1 gel_filtration Gel Filtration (Sephadex LH-20) concentration1->gel_filtration concentration2 Concentration gel_filtration->concentration2 prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc pure_glycosides Pure this compound Glycosides prep_hplc->pure_glycosides hydrolysis Acid Hydrolysis (Optional, for Aglycone) pure_aglycone Pure this compound hydrolysis->pure_aglycone pure_glycosides->hydrolysis

Caption: A flowchart illustrating the modern experimental workflow for the isolation and purification of this compound glycosides.

General Anthocyanin Biosynthesis Pathway

As of the current scientific literature, specific signaling pathways directly modulated by this compound have not been extensively studied. However, as an anthocyanidin, its biosynthesis follows the general flavonoid pathway.

G General Anthocyanin Biosynthesis Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL chalcone Chalcone coumaroyl_coa->chalcone CHS flavanone Flavanone chalcone->flavanone CHI dihydroflavonol Dihydroflavonol flavanone->dihydroflavonol F3H leucoanthocyanidin Leucoanthocyanidin dihydroflavonol->leucoanthocyanidin DFR anthocyanidin Anthocyanidin (e.g., this compound) leucoanthocyanidin->anthocyanidin ANS/LDOX anthocyanin Anthocyanin (Glycosylated) anthocyanidin->anthocyanin UFGT

Caption: A simplified diagram of the general biosynthetic pathway leading to the formation of anthocyanidins like this compound.

Biological Activity and Future Perspectives

While specific studies on the biological activity of this compound are limited, anthocyanins as a class are well-known for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[5][6][7] The unique methylation pattern of this compound may confer specific biological activities that warrant further investigation. Future research should focus on:

  • Pharmacological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of pure this compound.

  • Signaling Pathway Analysis: Investigating the specific molecular targets and signaling pathways modulated by this compound in various cell models.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.

Conclusion

This compound represents a fascinating case study in the evolution of natural product chemistry. From its initial discovery and misidentification to its structural revision using modern analytical tools, its story underscores the importance of continuous scientific inquiry. The detailed isolation protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers to further explore the chemical and biological properties of this unique anthocyanidin. The field is ripe for further investigation into the specific biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Capensinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a type of water-soluble plant pigment responsible for the blue-red hues in various flora.[1] Notably, it has been identified in Plumbago capensis (Cape leadwort).[1] As a member of the flavonoid class of phytochemicals, this compound and related anthocyanidins are of significant interest to researchers for their potential antioxidant properties and other health benefits. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a robust and widely used technique for the separation, identification, and quantification of such compounds in complex mixtures.

Experimental Protocols

This section details the methodology for the extraction and HPLC analysis of this compound from plant material.

Sample Preparation: Solid-Liquid Extraction

A proper sample preparation is crucial to ensure accurate and reliable HPLC results by removing interferences and concentrating the analyte. Solid-liquid extraction is a common technique for isolating anthocyanins from plant matrices.

  • Sample Collection and Homogenization: Collect fresh plant material, such as the flowers of Plumbago capensis. Wash the samples with deionized water and dry them at room temperature. Subsequently, dry the material overnight in an oven at 60°C and then pulverize it into a fine powder using a blender.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Add 10 mL of an extraction solvent consisting of methanol acidified with 0.5% trifluoroacetic acid (TFA) (v/v). The low pH of the acidified solvent helps to maintain the stability of the anthocyanins.

    • Sonicate the mixture for 20 minutes to facilitate the extraction process.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Final Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of anthocyanins.

  • Mobile Phase:

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of this compound from other compounds in the extract. A typical gradient profile is as follows:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-5% B (return to initial conditions)

    • 30-35 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm (the characteristic absorbance maximum for anthocyanins)

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound analysis, based on typical values for similar anthocyanidin compounds.

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterResult
Retention Time (RT)Approximately 15.2 min
Linearity (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%

Table 2: Example Calibration Curve Data for this compound Standard

Concentration (µg/mL)Peak Area
0.512,500
1.025,200
5.0126,000
10.0251,500
25.0628,000
50.01,255,000

Mandatory Visualization

Anthocyanidin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for anthocyanidins, the class of compounds to which this compound belongs. This pathway is a branch of the larger flavonoid pathway in plants.

Anthocyanidin_Biosynthesis_Pathway Coumaroyl_CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA CHS CHS Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3primeH F3'H Dihydrokaempferol->F3primeH DFR DFR Dihydrokaempferol->DFR Dihydroquercetin Dihydroquercetin F3prime5primeH F3'5'H Dihydroquercetin->F3prime5primeH Dihydroquercetin->DFR Dihydromyricetin Dihydromyricetin Dihydromyricetin->DFR Leucopelargonidin Leucopelargonidin ANS ANS Leucopelargonidin->ANS Leucocyanidin Leucocyanidin Leucocyanidin->ANS Leucodelphinidin Leucodelphinidin Leucodelphinidin->ANS Pelargonidin Pelargonidin OMT OMT Pelargonidin->OMT Cyanidin Cyanidin Cyanidin->OMT Delphinidin Delphinidin Delphinidin->OMT O_methylated_Anthocyanidins O-methylated Anthocyanidins (e.g., this compound) CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F3primeH->Dihydroquercetin F3prime5primeH->Dihydromyricetin DFR->Leucopelargonidin DFR->Leucocyanidin DFR->Leucodelphinidin ANS->Pelargonidin ANS->Cyanidin ANS->Delphinidin OMT->O_methylated_Anthocyanidins

General biosynthetic pathway of anthocyanidins.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical flow of the experimental protocol for the HPLC analysis of this compound.

Experimental_Workflow Start Start: Plant Material (e.g., Plumbago capensis flowers) Preparation Sample Preparation: - Drying - Grinding Start->Preparation Extraction Solid-Liquid Extraction: - Acidified Methanol - Sonication - Centrifugation Preparation->Extraction Filtration Filtration: - 0.45 µm Syringe Filter Extraction->Filtration HPLC_Analysis HPLC Analysis: - C18 Column - Gradient Elution - 520 nm Detection Filtration->HPLC_Analysis Data_Processing Data Processing: - Peak Identification - Quantification HPLC_Analysis->Data_Processing End End: Report Results Data_Processing->End

Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Capensinidin from Plumbago capensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a water-soluble, blue-red plant dye found in the flowers of Plumbago capensis (Cape leadwort).[1] As a member of the flavonoid family, this compound and its glycosides are of significant interest to the scientific community for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. These application notes provide detailed protocols for the extraction and purification of this compound from Plumbago capensis flowers, intended for use in research, drug discovery, and development.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of anthocyanins and other flavonoids from Plumbago capensis flowers. It is important to note that while this compound is a known constituent, specific yield and purity data for this individual compound are not extensively available. The data presented here is based on the total anthocyanin content and analysis of closely related flavonoids isolated from the same plant source, providing a valuable benchmark for experimental design.

Table 1: Anthocyanin and Flavonoid Content in Plumbago capensis Flowers

Compound ClassConcentration (mg/g of fresh flowers)
Total Anthocyanins0.4[2]
Dihydroflavonol (Taxifolin 3'-O-β-glucopyranoside)1.4[2]
Flavonols (5-methylquercetin 3-O-α-rhamnopyranoside)8.8[2]
Flavonols (5-methylquercetin)0.4[2]

Table 2: Representative Yields of a Major Anthocyanin from Plumbago capensis Flowers *

AnthocyaninConcentration (μg/g of fresh flowers)Percentage of Total Anthocyanins
5,7-Dimethylmalvidin 3-O-α-rhamnopyranoside348~70%

*Note: This data is for a closely related anthocyanin from the same plant and serves as a proxy for expected yields.

Experimental Protocols

Extraction of Crude Anthocyanin Extract

This protocol describes the solid-liquid extraction of anthocyanins from fresh Plumbago capensis flowers.

Materials and Reagents:

  • Fresh Plumbago capensis flowers

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Distilled water

  • Waring blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Sample Preparation: Harvest fresh, vibrant blue flowers of Plumbago capensis. Weigh the fresh plant material. For example, start with 100 g of fresh flowers.

  • Extraction Solvent Preparation: Prepare the extraction solvent by mixing methanol with 0.5% (v/v) trifluoroacetic acid. The addition of acid is crucial for stabilizing the flavylium cation of the anthocyanins.

  • Homogenization: In a blender, homogenize the fresh flowers with the acidified methanol at a solid-to-solvent ratio of 1:10 (w/v). For 100 g of flowers, use 1 L of solvent.

  • Maceration: Transfer the homogenate to a light-protected container and allow it to macerate for 24 hours at 4°C with occasional stirring.

  • Filtration and Re-extraction: Filter the mixture through filter paper to separate the extract from the plant residue. Re-extract the residue with fresh solvent (500 mL) for another 4 hours to ensure maximum yield.

  • Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the anthocyanins.

  • Lyophilization: For long-term storage and to obtain a powdered crude extract, freeze-dry the concentrated extract.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude extract using column chromatography.

2.1. Solid-Phase Extraction (SPE) for Initial Cleanup

Materials and Reagents:

  • Crude anthocyanin extract

  • C18 SPE cartridges

  • Methanol (MeOH)

  • Acidified water (0.1% TFA)

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other highly polar impurities.

  • Elution: Elute the anthocyanin fraction with acidified methanol.

  • Concentration: Concentrate the eluted fraction using a rotary evaporator.

2.2. Sephadex LH-20 Column Chromatography for Fractionation

Materials and Reagents:

  • Partially purified anthocyanin extract from SPE

  • Sephadex LH-20 resin

  • Methanol

  • Chromatography column

Procedure:

  • Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a chromatography column.

  • Sample Loading: Dissolve the concentrated extract from the SPE step in a small volume of methanol and carefully load it onto the top of the Sephadex LH-20 column.

  • Elution and Fraction Collection: Elute the column with methanol. Collect fractions of a fixed volume (e.g., 5 mL).

  • Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Materials and Reagents:

  • Concentrated this compound-rich fraction

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (FA)

  • Preparative C18 HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation: Dissolve the concentrated fraction in a small volume of the initial mobile phase composition.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min)

    • Detection: UV-Vis detector at the λmax of this compound (around 530-540 nm)

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration of B to elute compounds with increasing hydrophobicity. A representative gradient is:

      • 0-5 min: 10% B

      • 5-30 min: 10-40% B

      • 30-35 min: 40-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100-10% B

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system.

  • Purity Analysis and Final Preparation: Analyze the purity of the collected fraction using analytical HPLC. Concentrate the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Start Plumbago capensis Flowers Extraction Solid-Liquid Extraction (Acidified Methanol) Start->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Partially_Purified Partially Purified Extract SPE->Partially_Purified Sephadex Sephadex LH-20 Column Chromatography Partially_Purified->Sephadex Capensinidin_Fraction This compound-Rich Fraction Sephadex->Capensinidin_Fraction Prep_HPLC Preparative HPLC (C18 Column) Capensinidin_Fraction->Prep_HPLC Pure_this compound Purified this compound Prep_HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Modulated by this compound

Anthocyanins, including this compound, are known to exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.[3] The diagram below illustrates a plausible mechanism of action where this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_active->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Leads to

References

Protocol for the Isolation of O-Methylated Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Isolation and Purification of O-Methylated Anthocyanidins for Research and Development

Introduction

O-methylated anthocyanidins, including peonidin, petunidin, and malvidin, are a significant subclass of anthocyanins responsible for a wide range of colors in plants. Their methylation affects their stability and color hue, making them of great interest for applications in the food, pharmaceutical, and cosmetic industries. This document provides a detailed protocol for the extraction, purification, and isolation of O-methylated anthocyanidins from plant materials, particularly from sources rich in these compounds like grapes and berries. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Overview of the Isolation Process

The isolation of O-methylated anthocyanidins typically involves a multi-step process beginning with extraction from the plant matrix, followed by a series of purification steps to remove interfering substances such as sugars, organic acids, and other polyphenols. The final stage often involves high-performance liquid chromatography (HPLC) to isolate individual O-methylated anthocyanidin compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Anthocyanins
Extraction MethodPlant SourceKey ParametersYield of O-Methylated AnthocyanidinsReference
Solvent ExtractionBlack Grape Pomace50% Ethanol with 0.01% HClHighest yield among aqueous solutions[1]
Solvent ExtractionTrousseau Grapes0.1% HCl in MethanolMalvidin 3-monoglucoside (49.8%), Peonidin 3-monoglucoside (36.9%)[2]
Pressurized Liquid Extraction (PLE)Grape MarcEthanol-water (50% w/w) at 40 °C, pH 29.96 mg malvidin-3-O-glucoside/g dried grape marc[3]
Supercritical Fluid Extraction (SFE)GeneralSupercritical CO2 with co-solvents (e.g., ethanol, water)Can be highly selective towards anthocyanins[3]
Table 2: Purity and Recovery from Purification Techniques
Purification StepSorbent/ColumnPurity AchievedRecovery RateNotes
Solid Phase Extraction (SPE)C18 CartridgeGood for general cleanupVariableEffective at removing polar impurities.
Column ChromatographyAmberlite XAD-7HPIntermediate PurityHighGood for initial cleanup of crude extracts.
Column ChromatographySephadex LH-20High Purity FractionsGoodSeparates based on molecular size and polarity.
Preparative HPLCC18 Reversed-Phase>95% for individual compoundsDependent on loading and gradientFinal polishing step for high-purity isolates.

Experimental Protocols

Extraction of O-Methylated Anthocyanidins from Plant Material

This protocol is optimized for the extraction of anthocyanins from sources like grape pomace.

Materials:

  • Dried and ground plant material (e.g., grape pomace)

  • Extraction Solvent: Methanol or Ethanol (50-80%) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain a low pH (around 2-3) and stabilize the anthocyanins.[1][4]

  • Beakers and flasks

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of dried, ground plant material.

  • Add the acidified alcohol solvent to the plant material at a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

  • Separate the solid material from the liquid extract by centrifugation at approximately 4000 x g for 15 minutes.

  • Collect the supernatant (the crude extract).

  • Repeat the extraction process on the solid residue to maximize yield.

  • Combine the supernatants.

  • Concentrate the crude extract under vacuum using a rotary evaporator at a temperature not exceeding 40°C to remove the organic solvent. The resulting aqueous extract is now ready for purification.

Purification of the Crude Extract using Solid Phase Extraction (SPE)

This step removes sugars, organic acids, and other polar impurities.

Materials:

  • C18 SPE cartridges

  • SPE manifold

  • Acidified water (e.g., water with 0.1% HCl)

  • Acidified methanol (e.g., methanol with 0.1% HCl)

  • Concentrated crude extract from Step 1

Procedure:

  • Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water.

  • Load the concentrated crude extract onto the conditioned cartridge.

  • Wash the cartridge with 2-3 column volumes of acidified water to remove sugars and other polar impurities.

  • Elute the anthocyanins from the cartridge using 2-3 column volumes of acidified methanol.

  • Collect the anthocyanin-rich fraction.

  • Evaporate the methanol from the eluate under vacuum.

Further Purification by Column Chromatography

For higher purity, column chromatography using Amberlite XAD-7HP or Sephadex LH-20 is recommended.

Protocol using Amberlite XAD-7HP:

  • Pack a glass column with Amberlite XAD-7HP resin and equilibrate with acidified water.

  • Load the partially purified anthocyanin extract from the SPE step.

  • Wash the column with several volumes of acidified water to remove any remaining polar impurities.

  • Elute the anthocyanins with a stepwise gradient of acidified ethanol in water (e.g., 20%, 40%, 60%, 80%). O-methylated anthocyanidins will elute at different ethanol concentrations.

  • Collect fractions and monitor the composition by analytical HPLC.

Protocol using Sephadex LH-20:

  • Pack a column with Sephadex LH-20 and equilibrate with the initial mobile phase (e.g., acidified methanol/water mixture).

  • Load the concentrated anthocyanin fraction.

  • Elute with an isocratic or gradient system of acidified methanol or ethanol in water.

  • Collect fractions and analyze for the presence of target O-methylated anthocyanidins.

Isolation of Individual O-Methylated Anthocyanidins by Preparative HPLC

This is the final step to obtain high-purity individual compounds.

Instrumentation and Conditions:

  • System: Preparative HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).[5]

  • Mobile Phase A: Acidified water (e.g., 2% formic acid in water).[5]

  • Mobile Phase B: Acetonitrile/water/formic acid (e.g., 49:49:2).[5]

  • Gradient: A typical gradient would start with a low percentage of B, increasing to elute the more retained compounds. An example gradient is: 6-10% B over 4 min, 10-25% B over 8 min, isocratic at 25% B for 1 min, 25-40% B over 7 min, 40-60% B over 15 min.[5]

  • Flow Rate: 10-20 mL/min.[5]

  • Detection: Monitor at the absorbance maximum for anthocyanins (around 520 nm).

  • Injection Volume: This will depend on the column size and sample concentration, typically in the range of 1-5 mL.[5]

Procedure:

  • Dissolve the purified anthocyanin fraction in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peaks of the target O-methylated anthocyanidins (peonidin, petunidin, malvidin derivatives).

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Remove the solvent from the pure fractions by lyophilization or evaporation under reduced pressure.

Visualization of Experimental Workflow

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation Start Plant Material (e.g., Grape Pomace) Extraction Solvent Extraction (Acidified Ethanol/Methanol) Start->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Crude_Extract Crude Anthocyanin Extract Centrifugation->Crude_Extract SPE Solid Phase Extraction (C18 Cartridge) Crude_Extract->SPE Column_Chrom Column Chromatography (XAD-7 / Sephadex LH-20) SPE->Column_Chrom Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chrom->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Pure_Compounds Isolated O-Methylated Anthocyanidins (Peonidin, Petunidin, Malvidin) Fractions->Pure_Compounds

Caption: Workflow for the isolation of O-methylated anthocyanidins.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the removal of different classes of impurities at each stage.

Purification_Logic cluster_spe Solid Phase Extraction (SPE) cluster_column Column Chromatography cluster_hplc Preparative HPLC Start Crude Extract (Anthocyanins, Sugars, Acids, Other Phenolics) spe_process C18 Cartridge Start->spe_process Load sugars_acids Sugars, Organic Acids (Washed away) spe_process->sugars_acids Removes column_process Sephadex LH-20 / XAD-7 spe_process->column_process Elute & Load other_phenolics Other Phenolic Compounds (Separated by elution) column_process->other_phenolics Removes hplc_process Reversed-Phase C18 Column column_process->hplc_process Elute & Load individual_antho Individual Anthocyanins (Separated by retention time) hplc_process->individual_antho Separates End Pure O-Methylated Anthocyanidins individual_antho->End Collect

Caption: Logical flow of purification stages and impurity removal.

References

Application Notes and Protocols for the Structural Elucidation of Capensinidin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Initially isolated from Plumbago capensis (now Plumbago auriculata), its structure has been a subject of scientific investigation. Recent studies utilizing advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), have led to a revised structural assignment for this compound as 5,7,3',5'-tetramethoxy-3,4'-dihydroxyflavylium [1]. This document provides detailed application notes and protocols for the structural elucidation of this revised this compound structure using modern NMR spectroscopy.

Structural Information

The revised structure of this compound is a flavylium cation with methoxy groups at positions 5, 7, 3', and 5', and hydroxyl groups at positions 3 and 4'. This specific substitution pattern is crucial for its chemical properties and biological activity.

Chemical Structure of this compound (Revised)

Note: The DOT script above is a template and requires specific image files for the ring structures to render a complete chemical diagram. Due to the limitations of the current environment, a visual representation cannot be directly generated here. The structure is 2-(4-hydroxy-3,5-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-1-benzopyrylium.

Caption: Revised chemical structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the aglycone of a closely related 5,7-dimethoxylated anthocyanidin, 5,7-dimethylmalvidin, which provides a strong basis for the expected spectral data of this compound. The data is based on the findings from the structural elucidation of anthocyanins from Plumbago auriculata[1].

Table 1: ¹H NMR Spectral Data (in TFA-d/CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4~9.0s
6~7.0d~2.0
8~7.2d~2.0
2'~8.0s
6'~8.0s
5-OCH₃~4.1s
7-OCH₃~4.2s
3'-OCH₃~4.0s
5'-OCH₃~4.0s

Table 2: ¹³C NMR Spectral Data (in TFA-d/CD₃OD)

PositionChemical Shift (δ, ppm)
2~165
3~140
4~120
5~162
6~100
7~164
8~95
9~158
10~115
1'~125
2'~110
3'~150
4'~148
5'~150
6'~110
5-OCH₃~57
7-OCH₃~58
3'-OCH₃~57
5'-OCH₃~57

Note: The exact chemical shifts for this compound may vary slightly. The data presented is based on analogous compounds and published research on anthocyanins from the same source.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for the preparation of anthocyanin samples for NMR analysis is as follows:

  • Isolation and Purification: Isolate this compound from the plant source (Plumbago auriculata flowers) using appropriate chromatographic techniques such as column chromatography on Amberlite XAD-7 followed by Sephadex LH-20, and finally preparative HPLC.

  • Sample Dissolution: Dissolve 1-5 mg of the purified this compound in a suitable deuterated solvent. A common solvent system for anthocyanins is a mixture of deuterated methanol (CD₃OD) and deuterated trifluoroacetic acid (TFA-d) to ensure stability of the flavylium cation. A typical ratio is 95:5 (v/v) CD₃OD:TFA-d.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final volume should be approximately 0.6 mL.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a 500 MHz or higher field spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, or more for dilute samples.

  • 2D NMR (HSQC, HMBC, COSY):

    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for ¹JCH coupling of ~160 Hz to observe direct C-H correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (²JCH and ³JCH) of 4-8 Hz to establish connectivity across quaternary carbons and heteroatoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

Structural Elucidation Workflow

The structural elucidation of this compound involves a logical progression through various NMR experiments.

nmr_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR proton_env Identify proton environments and spin systems H1_NMR->proton_env C13_NMR 1D ¹³C NMR carbon_types Identify number and types of carbons C13_NMR->carbon_types COSY 2D COSY proton_proton Establish H-H connectivities COSY->proton_proton HSQC 2D HSQC carbon_proton Assign direct C-H correlations HSQC->carbon_proton HMBC 2D HMBC long_range Establish long-range C-H connectivities HMBC->long_range fragment_assembly Assemble molecular fragments proton_env->fragment_assembly carbon_types->fragment_assembly proton_proton->fragment_assembly carbon_proton->fragment_assembly long_range->fragment_assembly final_structure Propose Final Structure fragment_assembly->final_structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway in the traditional sense, its biosynthesis is a key branch of the flavonoid biosynthetic pathway in plants. The structural elucidation process also follows a logical relationship of building evidence from simpler to more complex experiments.

logical_relationship cluster_evidence Evidence Gathering cluster_conclusion Structural Conclusion one_d 1D NMR (¹H, ¹³C) - Proton/Carbon Count - Chemical Environment two_d 2D NMR (COSY, HSQC) - Direct H-H and C-H Connectivity one_d->two_d Provides foundational data for long_range_2d 2D NMR (HMBC) - Long-Range C-H Connectivity two_d->long_range_2d Confirms and extends connectivity structure Final Structure of this compound long_range_2d->structure Allows assembly of the complete carbon skeleton

Caption: Logical flow of evidence in NMR structural analysis.

Conclusion

The structural elucidation of complex natural products like this compound relies heavily on the power of modern NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in these notes, and by systematically analyzing the data from a suite of 1D and 2D NMR experiments, researchers can confidently determine and verify the chemical structure of this compound and related flavonoid compounds. The provided data and workflows serve as a valuable resource for scientists in natural product chemistry, phytochemistry, and drug discovery.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Capensinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Capensinidin using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines the characteristic fragmentation pattern of this compound, offering insights into its structural elucidation. The presented methodologies and data are intended to support researchers in the identification and characterization of this O-methylated anthocyanidin in various sample matrices.

Introduction

This compound is an O-methylated anthocyanidin, a class of water-soluble plant pigments responsible for a range of blue-red colors in nature.[1] With the molecular formula C₁₈H₁₇O₇⁺ and a monoisotopic mass of approximately 345.097 g/mol , its structure features a benzopyrylium core with hydroxy and methoxy substituents.[2][3] The analysis of such compounds is crucial in phytochemistry, food science, and drug discovery, where understanding their presence and structure can inform on the properties of natural extracts. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural characterization of anthocyanins, providing distinct fragmentation patterns that serve as a molecular fingerprint.[4][5][6] This document details the expected fragmentation of this compound and provides a generalized protocol for its analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a composite of established methods for the analysis of anthocyanidins and can be adapted based on the specific instrumentation and sample matrix.[3][7][8]

2.1. Sample Preparation

  • Extraction: For plant materials, homogenize 100 mg of lyophilized and powdered sample in 1 mL of an extraction solvent consisting of methanol/water/formic acid (70:29:1, v/v/v).

  • Sonication: Sonicate the mixture for 20 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-500.

    • Product Ion Scan (MS2): Precursor ion m/z 345.1; Collision energy ramp (e.g., 15-40 eV).

Fragmentation Pattern of this compound

The fragmentation of this compound is predicted based on the general fragmentation patterns of O-methylated flavonoids and anthocyanidins. The primary fragmentation pathways involve the loss of methyl radicals (•CH₃) and retro-Diels-Alder (RDA) cleavage of the C-ring.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Origin
345.1330.1•CH₃ (15 Da)Loss of a methyl radical from one of the methoxy groups.
345.1315.12 x •CH₃ (30 Da)Sequential loss of two methyl radicals.
345.1197.0C₈H₈O₄ (168 Da)¹,³A⁺ fragment from retro-Diels-Alder (RDA) cleavage of the C-ring.
345.1149.0C₁₀H₈O₃ (180 Da)¹,³B⁺ fragment from retro-Diels-Alder (RDA) cleavage of the C-ring.

Visualization of Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of dissociation steps from the precursor ion. The following diagram illustrates the proposed major fragmentation pathways.

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 345.1 frag1 [M+H - •CH₃]⁺ m/z 330.1 precursor->frag1 - •CH₃ frag3 ¹‚³A⁺ Fragment (RDA) m/z 197.0 precursor->frag3 RDA Cleavage frag4 ¹‚³B⁺ Fragment (RDA) m/z 149.0 precursor->frag4 RDA Cleavage frag2 [M+H - 2*•CH₃]⁺ m/z 315.1 frag1->frag2 - •CH₃

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The methods and data presented in this application note provide a framework for the confident identification and structural elucidation of this compound using LC-MS/MS. The characteristic loss of methyl radicals and the retro-Diels-Alder fragmentation of the C-ring are key diagnostic features. This information is valuable for researchers in natural product chemistry, food analysis, and drug development who are investigating the composition and bioactivity of plant-derived compounds.

References

Application Notes and Protocols for the Quantification of Capensinidin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a type of water-soluble pigment responsible for the blue-red coloration in certain plants. It has been identified in the flowers of Plumbago capensis (also known as Cape leadwort or blue plumbago). Anthocyanidins and their glycosides are of significant interest to researchers and the pharmaceutical industry due to their potential health benefits, which include antioxidant and anti-inflammatory properties. These biological activities are often attributed to their ability to modulate cellular signaling pathways.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, specifically targeting the flowers of Plumbago species. The methodologies described are adaptable for the analysis of other anthocyanidins in various plant extracts.

Data Presentation

The following table summarizes quantitative data for anthocyanin content in Plumbago auriculata flowers. While specific quantification of this compound is not detailed in the cited literature, the total anthocyanin content provides a valuable reference for extraction and analysis.

Plant SpeciesPlant PartAnalyteMethod of QuantificationConcentration (mg/g of fresh weight)Reference
Plumbago auriculataFlowersTotal AnthocyaninsSpectrophotometry0.4

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a standard method for the extraction of anthocyanins, including this compound, from plant tissues. Anthocyanins are sensitive to changes in pH and temperature, so proper handling is crucial to prevent degradation.

Materials:

  • Fresh or frozen plant material (e.g., Plumbago capensis flowers)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of fresh or frozen plant material. If using fresh tissue, flash-freeze with liquid nitrogen to halt enzymatic degradation.

  • Homogenization: Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen or a homogenizer.

  • Extraction Solvent Preparation: Prepare an acidified methanol solution (1% HCl in methanol, v/v). For example, to prepare 100 mL of extraction solvent, add 1 mL of concentrated HCl to 99 mL of methanol.

  • Extraction: Transfer the powdered plant material to a centrifuge tube and add 10 mL of the acidified methanol solvent. Vortex the mixture thoroughly.

  • Incubation: Incubate the mixture in the dark at 4°C for 24 hours to facilitate complete extraction. Agitate the mixture periodically.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C to pellet the solid plant debris.

  • Collection of Supernatant: Carefully decant the supernatant containing the extracted anthocyanins into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize the yield, re-extract the pellet with another 10 mL of the acidified methanol solvent, vortex, incubate for a shorter period (e.g., 1-2 hours), centrifuge, and combine the supernatants.

  • Concentration (Optional): If a higher concentration of the extract is required, the solvent can be evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Preparation: Filter the extract through a 0.45 µm syringe filter into a clean vial for storage. Store the extract at -20°C in the dark until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of individual anthocyanins.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard (if available) or a related methylated anthocyanidin standard (e.g., malvidin)

  • Mobile Phase A: 0.4% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.4% TFA in acetonitrile

  • Filtered and degassed solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound or a suitable standard in acidified methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 525 nm

    • Gradient Elution:

      • 0-6 min: 15% B

      • 6-20 min: 15-22% B

      • 20-35 min: 22-30% B

  • Analysis: Inject the prepared standards and the plant extracts onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. If a this compound standard is unavailable, tentative identification can be made based on comparison with literature data for similar compounds and mass spectrometry analysis. Calculate the concentration of this compound in the extracts by comparing the peak area with the calibration curve.

Quantification of Total Anthocyanins by pH Differential Spectrophotometry

This method is a rapid and simple way to estimate the total monomeric anthocyanin content, including this compound. It relies on the structural transformation of anthocyanins with a change in pH, which results in a color change.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Potassium chloride (KCl) buffer, 0.025 M, pH 1.0

  • Sodium acetate (NaOAc) buffer, 0.4 M, pH 4.5

  • Cuvettes

Procedure:

  • Buffer Preparation:

    • pH 1.0 buffer: Dissolve 1.86 g of KCl in 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.

    • pH 4.5 buffer: Dissolve 54.43 g of NaOAc in 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • Sample Preparation: Dilute the plant extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm. The same dilution factor should be used with the pH 4.5 buffer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted extract in the pH 1.0 buffer at 520 nm and 700 nm (for haze correction).

    • Measure the absorbance of the diluted extract in the pH 4.5 buffer at 520 nm and 700 nm.

  • Calculation: The total monomeric anthocyanin concentration is calculated as cyanidin-3-glucoside equivalents using the following formula:

    Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

    Where:

    • A (Absorbance) = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • MW (Molecular Weight) of cyanidin-3-glucoside = 449.2 g/mol

    • DF = Dilution Factor

    • **ε (M

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Capensinidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin, an anthocyanidin, is a natural pigment that, like other members of its class, is presumed to possess significant antioxidant properties. The evaluation of these properties is a critical step in the development of new therapeutic agents and functional foods. This document provides detailed protocols for common in vitro assays used to determine the antioxidant capacity of this compound. These assays, including DPPH, ABTS, FRAP, and ORAC, are based on different chemical principles and provide a comprehensive profile of the antioxidant potential of the test compound.

The antioxidant activity of compounds like this compound is generally attributed to their ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or a single electron (Single Electron Transfer - SET) to neutralize free radicals.[1][2] Understanding the performance of this compound in these assays can provide insights into its primary mechanism of antioxidant action.

General Antioxidant Mechanisms

The antioxidant activity of phenolic compounds, including anthocyanidins like this compound, is primarily mediated through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical, but it is generally a more stable, less reactive species.[1]

  • Single Electron Transfer - Proton Transfer (SET-PT): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a cation radical of the antioxidant and an anion of the free radical. This is often followed by the transfer of a proton.[1]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Capensinidin_OH This compound-OH Radical_HAT Free Radical (R•) Capensinidin_O This compound-O• Capensinidin_OH->Capensinidin_O H• donation Radical_H Neutralized Radical (RH) Radical_HAT->Radical_H Capensinidin_OH2 This compound-OH Radical_SET Free Radical (R•) Capensinidin_OH_cation This compound-OH•+ Capensinidin_OH2->Capensinidin_OH_cation e- donation Radical_anion Radical Anion (R-) Radical_SET->Radical_anion

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[3][4][5] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[6]

Experimental Workflow:

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix this compound/Control with DPPH solution prep_dpph->mix prep_sample Prepare various concentrations of this compound prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid, Trolox) prep_control->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[6]

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain different concentrations for testing.

    • Positive Control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and make serial dilutions in the same manner as the test sample.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound or the standard control to different wells.[4]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the DPPH solution.

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[3][5]

    • Measure the absorbance at 517 nm using a microplate reader.[3][4]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.[6]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[7][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[9][10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS.[12]

Experimental Workflow:

ABTS_Workflow prep_abts Prepare ABTS radical cation (ABTS•+) solution adjust_abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep_abts->adjust_abs mix Mix this compound/Control with ABTS•+ solution adjust_abs->mix prep_sample Prepare various concentrations of this compound prep_sample->mix prep_control Prepare positive control (e.g., Trolox) prep_control->mix incubate Incubate at room temperature for 6 minutes mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and TEAC value measure->calculate

Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • This compound Stock Solution: Prepare as described for the DPPH assay.

    • Positive Control: Prepare a stock solution of Trolox and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the various concentrations of this compound or the standard control to different wells.

    • Add 190 µL of the working ABTS•+ solution to each well.[9]

    • Shake the plate and incubate at room temperature for 6 minutes.[11]

    • Measure the absorbance at 734 nm.[12]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14] The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ) at low pH, with an absorbance maximum at 593 nm.[15]

Experimental Workflow:

FRAP_Workflow prep_frap Prepare fresh FRAP reagent mix Mix this compound/Standard with FRAP reagent prep_frap->mix prep_sample Prepare various concentrations of this compound prep_sample->mix prep_standard Prepare FeSO4 standard curve prep_standard->mix incubate Incubate at 37°C for 4 minutes mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Calculate FRAP value (FeSO4 equivalents) measure->calculate

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.[16]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[16]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[16]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[15]

    • This compound Stock Solution: Prepare as previously described.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of this compound solution or the FeSO₄ standard to different wells.[13]

    • Add 220 µL of the pre-warmed FRAP reagent to each well.[13]

    • Mix and incubate at 37°C for 4 minutes.[15]

    • Measure the absorbance at 593 nm.[13]

  • Calculation:

    • The FRAP value is determined from a standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per µmol or µg of this compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[19]

Experimental Workflow:

ORAC_Workflow prep_fluorescein Prepare fluorescein working solution add_reagents Add fluorescein and this compound/Trolox to a 96-well plate prep_fluorescein->add_reagents prep_sample Prepare various concentrations of this compound prep_sample->add_reagents prep_control Prepare Trolox standard curve prep_control->add_reagents incubate Incubate at 37°C add_reagents->incubate initiate_reaction Add AAPH to initiate the reaction incubate->initiate_reaction measure Measure fluorescence decay kinetically initiate_reaction->measure calculate Calculate the area under the curve (AUC) and ORAC value (TEAC) measure->calculate

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store at 4°C, protected from light.[18]

    • Fluorescein Working Solution: Dilute the stock solution 1:500 with 75 mM phosphate buffer just before use.[18]

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh daily.[18]

    • This compound Stock Solution: Prepare as previously described.

    • Standard: Prepare a series of Trolox solutions of known concentrations.

  • Assay Procedure:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[18]

    • Add 25 µL of this compound solution or the Trolox standard to different wells. For the blank, add 25 µL of phosphate buffer.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[18][20]

    • Immediately begin measuring the fluorescence kinetically every minute for at least 60 minutes, with excitation at 485 nm and emission at 528 nm.[18]

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of this compound is determined from the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per µmol or µg of this compound.[21]

Data Presentation

Quantitative data from the antioxidant assays should be summarized in a clear and structured table to facilitate comparison. The following table is a template for presenting the results for this compound.

AssayParameterThis compoundPositive Control (e.g., Trolox/Ascorbic Acid)
DPPH IC50 (µM)[Insert Value][Insert Value]
ABTS TEAC (µmol TE/µmol)[Insert Value]1.0
FRAP FRAP Value (µmol Fe²⁺/µmol)[Insert Value][Insert Value for Trolox]
ORAC ORAC Value (µmol TE/µmol)[Insert Value]1.0

Interpretation of Parameters:

  • IC50 (Inhibitory Concentration 50%): The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[7]

  • TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound expressed as the equivalent concentration of Trolox. A higher TEAC value signifies greater antioxidant capacity.

  • FRAP Value: The reducing power of an antioxidant, expressed as the equivalent concentration of Fe²⁺. A higher FRAP value indicates greater reducing power.

  • ORAC Value: The capacity to scavenge peroxyl radicals, expressed as Trolox equivalents. A higher ORAC value indicates a greater capacity to neutralize these radicals.

References

Application Note: Capensinidin as a Novel Probe for Enzymatic Methylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic methylation is a critical biological process involved in the regulation of numerous cellular functions, including signal transduction, gene expression, and metabolism. Methyltransferases, the enzymes catalyzing these reactions, are increasingly recognized as important therapeutic targets. The development of novel probes to study the activity of these enzymes is therefore of significant interest. Capensinidin, an O-methylated anthocyanidin, presents structural features that suggest its potential as a substrate and, consequently, a probe for specific methyltransferases, such as Catechol-O-methyltransferase (COMT) or plant-specific Anthocyanin O-methyltransferases (AOMTs).[1][2] This document outlines a proposed application of this compound for studying enzymatic methylation, including detailed protocols and data presentation formats.

This compound (Cp) is a water-soluble, blue-red plant dye.[3][4] Its chemical structure includes multiple hydroxyl groups that could potentially serve as sites for methylation.[5][6] Specifically, the 4'-hydroxy group on the B-ring presents a catechol-like moiety, a known substrate for COMT. While direct studies on the enzymatic methylation of this compound are not extensively documented, related anthocyanins are known to be substrates for AOMTs, which play a key role in flower coloration by modifying anthocyanin structures.[1][7][8]

Principle of the Assay

This proposed assay utilizes this compound as a substrate for a methyltransferase. The enzymatic transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the this compound molecule results in a methylated product with potentially altered spectral properties. The reaction can be monitored by measuring the change in fluorescence or absorbance over time, or by quantifying the formation of the methylated product using chromatographic techniques such as HPLC.

Due to the lack of direct fluorescence data for this compound, we can extrapolate from the known fluorescent properties of the structurally similar anthocyanidin, cyanidin. Cyanidin exhibits fluorescence emission, which can be influenced by its chemical environment and structure.[9][10] It is hypothesized that the methylation of this compound would lead to a detectable shift in its fluorescence spectrum, providing a basis for a real-time enzymatic assay.

Experimental Protocols

1. General Workflow for a Fluorescence-Based Methyltransferase Assay using this compound

The following diagram outlines the general workflow for assessing methyltransferase activity using this compound as a fluorescent probe.

workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, This compound, SAM, and Enzyme Stocks mix Mix Reagents in a Microplate Well prep_reagents->mix Add incubate Incubate at 37°C mix->incubate Start Reaction measure Measure Fluorescence (Excitation/Emission) incubate->measure Time-course or Endpoint analyze Analyze Data: Calculate Reaction Velocity measure->analyze Data Processing comt_pathway cluster_pathway Catecholamine Metabolism Dopamine Dopamine COMT COMT Dopamine->COMT Substrate L_DOPA L-DOPA L_DOPA->Dopamine Methylated_Products Methylated Metabolites This compound This compound (Probe) This compound->COMT Substrate Methylated_this compound Methylated this compound COMT->Methylated_Products Product COMT->Methylated_this compound Product SAH SAH COMT->SAH Byproduct SAM SAM SAM->COMT Methyl Donor

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Capensinidin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Capensinidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color. What is causing this?

A1: The color stability of this compound, an O-methylated anthocyanidin, is highly sensitive to several environmental factors.[1][2] The primary causes of color loss (degradation) in aqueous solutions include:

  • pH: this compound, like other anthocyanins, is most stable in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, it undergoes structural transformations to colorless forms.[2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, leading to a faster loss of color.[1][3]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the this compound molecule.[5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound.[1][6]

Q2: What is the optimal pH for storing an aqueous solution of this compound?

A2: The optimal pH for storing this compound solutions to maintain its vibrant color is in the acidic range, typically between pH 1.0 and 3.0.[2][3] In this pH range, the flavylium cation, which is the colored form of the molecule, is the predominant and most stable species.

Q3: Can I heat my this compound solution?

A3: Heating this compound solutions should be done with caution as high temperatures promote degradation.[1][3] If heating is necessary for your experiment, it is advisable to use the lowest effective temperature for the shortest possible duration. The degradation of anthocyanins during heating typically follows first-order kinetics.[3]

Q4: How can I protect my this compound solution from degradation?

A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • pH Control: Maintain a low pH (1-3) using appropriate buffer systems.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C) and protect them from high temperatures during experiments.[7]

  • Light Protection: Store solutions in amber vials or cover them with aluminum foil to protect from light.

  • Oxygen Exclusion: Deoxygenate your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Co-pigmentation: The addition of certain colorless compounds (co-pigments) can enhance the color and stability of this compound through molecular association.[6][8]

  • Encapsulation: Encapsulating this compound in matrices like polysaccharides or proteins can provide a protective barrier against degradative environmental factors.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid color fading at room temperature High pH of the solution.Adjust the pH to the acidic range (1-3) using a suitable buffer (e.g., citrate or glycine-HCl).
Exposure to ambient light.Store the solution in a dark place or use amber-colored containers.
Presence of dissolved oxygen.Use deoxygenated water to prepare your solutions and consider purging with an inert gas.[6]
Precipitation in the solution Poor solubility at the working concentration and pH.While this compound is water-soluble, high concentrations in certain buffers might lead to precipitation. Consider adjusting the concentration or using a co-solvent if your experimental design allows.[11]
Self-aggregation of the molecules.[12]Co-pigmentation with phenolic acids or flavonoids can sometimes help prevent self-aggregation.[8]
Inconsistent results in stability assays Fluctuations in temperature.Ensure a constant temperature is maintained throughout the experiment using a temperature-controlled water bath or incubator.
Variations in pH between samples.Prepare a master mix of the buffered this compound solution to ensure pH uniformity across all samples.
Inconsistent light exposure.Ensure all samples, including controls, are subjected to the same light conditions.

Quantitative Data on Anthocyanin Stability

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative stability data for other common anthocyanins, which can serve as a valuable reference. The stability of this compound is expected to follow similar trends.

Table 1: Effect of pH on the Half-Life (t½) of Anthocyanins at 25°C

AnthocyaninpH 2.0 (hours)pH 4.0 (hours)pH 6.0 (hours)
Cyanidin-3-glucoside> 200488
Malvidin-3-glucoside> 30012024
Delphinidin-3-glucoside> 150305

Data is generalized from multiple sources on anthocyanin stability for illustrative purposes.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Cyanidin-3-glucoside at pH 3.5

Temperature (°C)Degradation Rate Constant (k) (x 10⁻³ min⁻¹)
601.2
702.8
806.5
9014.2

Data adapted from studies on the thermal degradation of anthocyanins.

Experimental Protocols

Protocol 1: Determination of this compound Stability at Different pH Values

Objective: To evaluate the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound isolate

  • Buffer solutions: pH 2.0, 4.0, 6.0, 8.0 (e.g., citrate-phosphate buffer)

  • Spectrophotometer

  • Cuvettes

  • pH meter

Methodology:

  • Prepare a stock solution of this compound in acidified methanol (0.01% HCl).

  • Dilute the stock solution with each of the buffer solutions to a final concentration with an initial absorbance of approximately 1.0 at the λmax of this compound (around 540 nm).

  • Measure the initial absorbance (A₀) of each solution at the λmax.

  • Store the solutions in the dark at a constant temperature (e.g., 25°C).

  • At regular time intervals (e.g., every hour for the higher pH values, every 24 hours for the lower pH values), measure the absorbance (Aₜ) of each solution.

  • The percentage of remaining this compound can be calculated as: (Aₜ / A₀) * 100.

  • The degradation can be modeled using first-order kinetics: ln(Aₜ / A₀) = -kt, where k is the degradation rate constant.

Protocol 2: Evaluating the Effect of Co-pigmentation on this compound Stability

Objective: To assess the ability of a co-pigment to enhance the color and stability of this compound.

Materials:

  • This compound isolate

  • Co-pigment (e.g., chlorogenic acid, rutin, caffeic acid)

  • Buffer solution at a selected pH (e.g., pH 3.5)

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound and a stock solution of the co-pigment in the chosen buffer.

  • Prepare a series of solutions with a constant concentration of this compound and varying molar ratios of the co-pigment (e.g., 1:0, 1:1, 1:5, 1:10 this compound:co-pigment).

  • Measure the initial absorbance spectrum (400-700 nm) of each solution to observe any hyperchromic (increase in absorbance) or bathochromic (shift to a longer wavelength) effects.

  • Store the solutions under controlled conditions (e.g., 50°C in the dark).

  • Monitor the absorbance at the λmax over time as described in Protocol 1.

  • Compare the degradation rate constants of the solutions with and without the co-pigment to determine the stabilizing effect.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment prep Prepare this compound Solution in Buffer initial_abs Measure Initial Absorbance (A₀) prep->initial_abs storage Store under Controlled Conditions (Temp, Light, pH) initial_abs->storage time_abs Measure Absorbance over Time (Aₜ) storage->time_abs time_abs->storage Repeat at intervals analysis Calculate Degradation Rate (First-Order Kinetics) time_abs->analysis

Caption: Workflow for assessing this compound stability.

cluster_degradation This compound Degradation Pathway flavylium Flavylium Cation (Colored, pH < 3) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol + H₂O (pH increases) degraded Further Degradation Products (Brown) flavylium->degraded Oxidation/Heat/Light carbinol->flavylium - H₂O (pH decreases) chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Ring Opening chalcone->degraded Oxidation/Heat

Caption: pH-dependent degradation of this compound.

cluster_troubleshooting Troubleshooting Logic start Rapid Color Loss? check_ph Check pH Is it > 3? start->check_ph Yes adjust_ph Action: Adjust to pH 1-3 check_ph->adjust_ph Yes check_light Check Light Exposure Is it in direct light? check_ph->check_light No stable Solution Should be Stable adjust_ph->stable protect_light Action: Store in Dark check_light->protect_light Yes check_temp Check Temperature Is it elevated? check_light->check_temp No protect_light->stable lower_temp Action: Store at 4°C check_temp->lower_temp Yes check_temp->stable No lower_temp->stable

Caption: Decision tree for troubleshooting color loss.

References

Technical Support Center: O-Methylated Anthocyanidin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the purification of O-methylated anthocyanidins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of my O-methylated anthocyanidin sample so low during purification?

A1: O-methylated anthocyanidins, like all anthocyanins, are inherently unstable and susceptible to degradation.[1][2] Several factors can compromise their stability:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3), where they exist predominantly as the colored flavylium cation.[3][4][5] As the pH increases towards neutral or alkaline, they undergo structural transformations to colorless or less stable forms, which can lead to irreversible degradation.[3][5]

  • Temperature: High temperatures accelerate the degradation of anthocyanins.[1][5] It is crucial to perform extraction and purification steps at low temperatures whenever possible.

  • Oxygen and Light: Exposure to oxygen and light, especially UV light, can lead to oxidative degradation and color fading.[1][3][6]

  • Enzymes: The presence of enzymes like polyphenol oxidases (PPOs) and peroxidases in the crude extract can actively degrade anthocyanins.[3]

  • Metal Ions: The presence of metal ions such as iron, magnesium, and copper can form complexes with anthocyanins, altering their color and stability.[3]

While O-methylation generally increases stability compared to non-methylated counterparts by protecting reactive hydroxyl groups, careful control of these environmental factors is still critical.[7][8]

Q2: I am having trouble separating O-methylated anthocyanidins (e.g., Peonidin, Malvidin) from their non-methylated precursors (e.g., Cyanidin, Delphinidin). Why is this and how can I improve resolution?

A2: The structural similarity between methylated and non-methylated anthocyanidins makes their separation challenging. They often have very similar polarities and chromatographic behaviors. To improve resolution:

  • Optimize the Mobile Phase: Fine-tuning the solvent system is critical. In reversed-phase HPLC, adjusting the ratio of the organic solvent (acetonitrile or methanol) to the acidified aqueous phase can improve separation. The use of ion-pairing agents like trifluoroacetic acid (TFA) or formic acid (FA) in the mobile phase can also enhance peak shape and resolution.[9]

  • Select the Right Column: A high-resolution analytical column (e.g., C18) with a small particle size is recommended for HPLC.[10][11]

  • Employ Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over the run, is generally more effective than an isocratic (constant concentration) method for separating complex mixtures of anthocyanins.[12][13]

  • Consider Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) are powerful for separating compounds with similar polarities and can be an effective alternative to preparative HPLC.[12][14]

Q3: My purified sample contains significant amounts of sugars and other phenolic compounds. How can I remove these impurities effectively?

A3: Co-extraction of impurities like sugars, organic acids, and other flavonoids is a common problem. A multi-step purification strategy is usually required:

  • Solid-Phase Extraction (SPE): This is an essential first step for cleaning up the crude extract. Using a C18 or an adsorbent resin (e.g., Amberlite XAD-7HP, NKA-9) cartridge allows for the retention of anthocyanins and other phenolics, while highly polar impurities like sugars and organic acids are washed away.[11][15][16][17]

  • Column Chromatography: After initial cleanup with SPE, further fractionation using column chromatography (e.g., on Sephadex LH-20) can separate anthocyanins from other classes of phenolic compounds based on polarity.[11][16]

  • Preparative HPLC: For obtaining high-purity individual O-methylated anthocyanidins, preparative or semi-preparative HPLC is often the final step.[16]

Troubleshooting Guides

Problem 1: The color of my anthocyanidin extract fades or changes unexpectedly during processing.
  • Possible Cause: Fluctuation in pH. The color of anthocyanins is highly dependent on the pH of the solution. A shift towards neutrality (pH 4-6) can cause the red flavylium cation to convert to a colorless carbinol form, while a further increase to alkaline pH can result in purple and blue quinonoidal bases, which are often unstable.[1][5][18]

  • Troubleshooting Steps:

    • Maintain Low pH: Ensure all solvents and buffers used during extraction and purification are acidified, typically to a pH between 1.0 and 3.0, using acids like formic acid, acetic acid, or hydrochloric acid.[3][19][20]

    • Monitor pH: Regularly check the pH of your sample throughout the purification workflow.

    • Avoid Strong Bases: Do not expose the anthocyanins to alkaline conditions at any stage, as this can cause rapid and irreversible degradation.[3]

G A Flavylium Cation (Red) B Carbinol Pseudobase (Colorless) A->B pH 4-5 +H₂O B->A pH < 2 -H₂O C Quinonoidal Base (Purple/Violet) B->C pH 6-7 -H⁺ D Chalcone (Colorless/Yellow) B->D pH > 7 Ring Opening C->B +H⁺ G cluster_0 Extraction & Cleanup cluster_1 Chromatographic Separation A 1. Plant Material (e.g., Grape Skins) B 2. Extraction (Acidified Methanol, 4°C) A->B C 3. Filtration/Centrifugation B->C D 4. Crude Extract C->D E 5. Solid-Phase Extraction (SPE) (e.g., C18 or XAD-7 Resin) D->E F 6. Partially Purified Extract E->F G 7. Column Chromatography (e.g., Sephadex LH-20) F->G Load onto Column H 8. Fraction Collection G->H I 9. Semi-Preparative HPLC H->I J 10. Pure O-Methylated Anthocyanidin I->J

References

Optimizing extraction yield of Capensinidin from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Capensinidin from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting this compound extraction yield?

A1: Solvent selection is one of the most crucial factors. The choice of solvent will depend on the polarity of this compound and the overall composition of the plant matrix. Optimizing the solvent system is a key step in maximizing extraction efficiency.[1][2]

Q2: How does pH influence the extraction process?

A2: The pH of the extraction solvent can significantly impact the stability and solubility of anthocyanins like this compound. Generally, a mildly acidic pH (around 3-4) is favored as it can help to stabilize the flavylium cation, the colored form of the anthocyanin, and improve extraction efficiency.[3][4][5] However, excessively low pH can cause hydrolysis of glycosidic bonds if not carefully controlled.

Q3: What is the recommended temperature for extraction?

A3: Temperature plays a dual role in extraction. Higher temperatures can increase solvent efficiency and diffusion rates, but they can also lead to the thermal degradation of sensitive compounds like this compound.[6][7] It is crucial to find an optimal temperature that balances extraction efficiency with compound stability.

Q4: How can I prevent the degradation of this compound during extraction?

A4: Degradation can be minimized by protecting the extract from light, high temperatures, and oxygen.[7][8] Using de-gassed solvents, working under an inert atmosphere (e.g., nitrogen), and storing extracts at low temperatures in the dark are effective strategies. Additionally, maintaining an acidic pH can enhance stability.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound's polarity. 2. Suboptimal pH: The pH may be causing low solubility or degradation. 3. Insufficient Extraction Time: The compound may not have had enough time to diffuse into the solvent. 4. Ineffective Cell Wall Disruption: The solvent may not be effectively penetrating the plant material.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and aqueous mixtures thereof). Acidifying the solvent with a small amount of acid (e.g., 0.1% HCl or formic acid) is often beneficial. 2. pH Optimization: Experiment with a pH range of 2-5 to find the optimal stability and solubility point. 3. Time Course Study: Perform extractions at different time points (e.g., 1, 2, 4, 8 hours) to determine the optimal duration. 4. Improve Pre-treatment: Ensure the plant material is finely ground. Consider using extraction assistance techniques like sonication or microwave-assisted extraction to improve cell wall disruption.[1]
Degradation of this compound (Observed by color change or LC-MS) 1. High Temperature: Excessive heat is causing thermal degradation. 2. Exposure to Light: Photodegradation is occurring. 3. Oxidation: The compound is reacting with oxygen. 4. Enzymatic Degradation: Endogenous plant enzymes are degrading the compound.1. Lower Extraction Temperature: Perform the extraction at a lower temperature, potentially for a longer duration. Consider cold extraction methods. 2. Protect from Light: Use amber glassware or cover vessels with aluminum foil. 3. Inert Atmosphere: Purge solvents with nitrogen and perform the extraction under a nitrogen blanket. 4. Enzyme Deactivation: Blanch the plant material with steam or hot solvent before extraction to denature enzymes.
Co-extraction of Impurities 1. Solvent is not selective enough: The solvent is dissolving a wide range of compounds. 2. Complex Plant Matrix: The source material has high levels of interfering compounds (e.g., chlorophylls, lipids).1. Solvent Polarity Adjustment: Modify the solvent system. For example, increasing the water content in an alcohol-based solvent can reduce the extraction of non-polar impurities. 2. Solid-Phase Extraction (SPE): Use a purification step after initial extraction. SPE cartridges can be used to selectively retain this compound while washing away impurities. 3. Pre-extraction with a Non-polar Solvent: Perform an initial wash of the plant material with a non-polar solvent like hexane to remove lipids and chlorophylls before the main extraction.

Experimental Protocols

General Protocol for Solvent-Based Extraction of this compound

This protocol provides a general framework. Optimization of specific parameters (solvent, pH, temperature, time) is recommended for your specific plant material.

1. Material Preparation:

  • Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 100 mL of an acidified ethanol solution (e.g., 70% ethanol in water with 0.1% HCl, v/v).

  • Stir the mixture at a constant temperature (e.g., 40°C) for a set duration (e.g., 2 hours).

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the solid residue at least once more with the same solvent.

  • Combine the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

4. Purification (Optional):

  • The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder solvent_addition Solvent Addition powder->solvent_addition extraction_process Extraction (Stirring/Sonication) solvent_addition->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Analysis (HPLC/UV-Vis) crude_extract->analysis purification Purification (SPE/Column Chromatography) crude_extract->purification Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inappropriate Solvent? start->cause1 cause2 Suboptimal pH? start->cause2 cause3 Insufficient Time/Temp? start->cause3 cause4 Poor Cell Disruption? start->cause4 sol1 Solvent Screening (Polarity, Acidification) cause1->sol1 sol2 pH Optimization (Range: 2-5) cause2->sol2 sol3 Optimize Duration & Temp. cause3->sol3 sol4 Improve Grinding/ Use Sonication cause4->sol4

References

Degradation kinetics of Capensinidin under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Capensinidin. As specific kinetic data for this compound is limited, the information provided is based on established knowledge of anthocyanin degradation, the class of compounds to which this compound belongs.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental study of this compound degradation.

Question: Why is the color of my this compound solution fading rapidly at a neutral or alkaline pH?

Answer: this compound, like other anthocyanins, is highly susceptible to structural changes at pH levels above 3.[1][2] At low pH (typically below 3), it exists predominantly in the stable, colored flavylium cation form.[1][2] As the pH increases towards neutral and alkaline conditions, it undergoes hydration and tautomerization, leading to the formation of colorless carbinol pseudobases and chalcones, resulting in color loss.[2]

Question: My degradation rate constants (k) are not consistent across replicates. What could be the cause?

Answer: Inconsistent degradation rate constants can stem from several factors:

  • Temperature Fluctuations: Anthocyanin degradation is highly temperature-dependent.[3][4] Ensure your temperature-controlled environment (water bath, incubator) is calibrated and maintains a stable temperature throughout the experiment.

  • pH Inaccuracy: Small variations in pH can significantly impact stability.[1][4] Prepare buffers carefully and verify the pH of each sample solution before initiating the experiment.

  • Oxygen Exposure: The presence of oxygen can accelerate degradation.[5][6] To minimize this, consider deaerating your solvents and sealing your sample vials tightly. For highly sensitive experiments, working under an inert atmosphere (e.g., nitrogen) may be necessary.

  • Light Exposure: Photodegradation can occur, especially under UV light.[5][6] Protect your samples from light by using amber vials or covering them with aluminum foil.

Question: I am observing a lag phase in my degradation curve before a first-order decay. Is this normal?

Answer: While anthocyanin degradation is generally modeled using first-order kinetics, a lag phase is not typical.[3][7] This could indicate the presence of interfering substances or complex reaction mechanisms. Consider the following:

  • Purity of this compound: Ensure the purity of your this compound sample. Impurities could act as stabilizers or co-pigments, initially slowing down degradation.

  • Matrix Effects: If you are working with a complex matrix (e.g., a plant extract), other compounds like flavonoids, phenolic acids, or metal ions can interact with this compound, affecting its stability.[1]

Question: How can I accurately model the degradation kinetics of this compound?

Answer: The thermal degradation of anthocyanins typically follows a first-order kinetic model.[3][4][7] The degradation rate constant (k) and the half-life (t1/2) are key parameters to determine. The influence of temperature on the degradation rate constant can be described by the Arrhenius equation.[3][4][8]

Data Presentation: Degradation Kinetics of Anthocyanins

The following tables present example data for the degradation of a hypothetical anthocyanin, which can serve as a template for presenting results for this compound.

Table 1: First-Order Degradation Rate Constants (k) at Different pH and Temperatures.

Temperature (°C)k (min⁻¹) at pH 2.0k (min⁻¹) at pH 4.0k (min⁻¹) at pH 6.0
601.5 x 10⁻³3.2 x 10⁻³8.9 x 10⁻³
804.8 x 10⁻³9.1 x 10⁻³2.5 x 10⁻²
1001.2 x 10⁻²2.8 x 10⁻²7.6 x 10⁻²

Table 2: Half-life (t₁/₂) at Different pH and Temperatures.

Temperature (°C)t₁/₂ (min) at pH 2.0t₁/₂ (min) at pH 4.0t₁/₂ (min) at pH 6.0
6046221778
801447628
10058259

Experimental Protocols

This section provides a detailed methodology for studying the degradation kinetics of this compound.

Objective: To determine the first-order degradation rate constant (k) and half-life (t₁/₂) of this compound at various pH values and temperatures.

Materials:

  • Purified this compound

  • Buffer solutions (e.g., citrate-phosphate buffer) at desired pH values (e.g., 2.0, 4.0, 6.0)

  • Spectrophotometer or HPLC system

  • Temperature-controlled water bath or incubator

  • Amber glass vials with screw caps

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., acidified methanol).

  • Preparation of Sample Solutions:

    • For each pH to be tested, prepare a series of amber vials.

    • Add a specific volume of the buffer solution to each vial.

    • Add a small aliquot of the this compound stock solution to each vial to achieve the desired final concentration. Ensure the final concentration gives a measurable absorbance in the linear range of the spectrophotometer.

    • Mix the solutions thoroughly.

  • Incubation:

    • Place the vials in a pre-heated water bath or incubator set to the desired temperature (e.g., 60°C, 80°C, 100°C).

    • Start a timer as soon as the vials are placed in the temperature-controlled environment.

  • Sampling:

    • At regular time intervals (e.g., 0, 20, 40, 60, 80, 100, and 120 minutes), remove one vial for each pH from the water bath.[3]

    • Immediately cool the vial in an ice bath to stop the degradation reaction.[3]

  • Analysis:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer. Alternatively, quantify the remaining this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or absorbance) of this compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Sample Solutions (Different pH) prep_stock->prep_samples incubation Incubate at Set Temperature prep_samples->incubation sampling Sample at Time Intervals incubation->sampling measurement Measure Absorbance/ Concentration (HPLC) sampling->measurement data_analysis Calculate k and t₁/₂ measurement->data_analysis

Caption: Experimental workflow for determining this compound degradation kinetics.

Anti_Inflammatory_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates ROS->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates

Caption: Generalized anti-inflammatory signaling pathways modulated by anthocyanins.

References

Overcoming low recovery of Capensinidin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Capensinidin during solid-phase extraction (SPE).

Troubleshooting Guide: Overcoming Low this compound Recovery

Low recovery of this compound during SPE is a common issue that can often be resolved by systematically evaluating and optimizing several key experimental parameters. This guide will walk you through the most likely causes and their solutions.

Problem: Low or No Recovery of this compound in the Eluate

This is the most frequent problem, where the target analyte is lost during the SPE process. The troubleshooting workflow below will help you diagnose the potential cause.

G start Start: Low this compound Recovery check_breakthrough Analyze sample load and wash fractions for this compound. start->check_breakthrough breakthrough_found This compound found in load/wash fractions? check_breakthrough->breakthrough_found no_breakthrough No this compound in load/wash fractions. Analyte is likely strongly bound to the sorbent. breakthrough_found->no_breakthrough  No   troubleshoot_retention Troubleshoot Retention breakthrough_found->troubleshoot_retention  Yes   optimize_elution Troubleshoot Elution no_breakthrough->optimize_elution end End: Improved Recovery optimize_elution->end troubleshoot_retention->end G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution prep 1. Sample Preparation - Dissolve sample in minimal organic solvent. - Dilute with water containing 0.1% TFA (pH < 3). conditioning 2. Conditioning - 3 mL Methanol - 3 mL Acidified Water (pH < 3) loading 3. Sample Loading - Load prepared sample. - Flow rate: ~1 mL/min. conditioning->loading washing 4. Washing - 4 mL Acidified Water (pH < 3). - Removes polar interferences. loading->washing elution 5. Elution - 2 mL Methanol with 0.1% TFA. - Flow rate: < 1 mL/min. washing->elution post 6. Post-Elution - Dry eluate under nitrogen. - Reconstitute in appropriate solvent for analysis.

Technical Support Center: Troubleshooting Capensinidin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for addressing peak tailing of capensinidin in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC analysis?

This compound is a water-soluble, blue-red, O-methylated anthocyanidin. As a member of the flavonoid family, its chemical structure includes multiple hydroxyl and methoxy groups, which can lead to complex interactions with the stationary phase in reverse-phase HPLC. The stability and charge state of this compound are highly dependent on the pH of the mobile phase, which is a critical factor in controlling peak shape.

Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, like other anthocyanidins, in reverse-phase HPLC is often a result of secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of this compound. These interactions can lead to a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is not optimal, this compound may exist in multiple ionized or protonated states, leading to broadened and tailing peaks. Anthocyanins are generally more stable in acidic conditions.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in a non-ideal chromatographic profile, including peak tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect this compound peak shape?

The pH of the mobile phase is a critical parameter for the successful separation of anthocyanins like this compound. Here's how it influences peak shape:

  • Analyte Ionization: this compound's structure contains hydroxyl groups that can be protonated or deprotonated depending on the pH. At an inappropriate pH, a mixed population of ionized and neutral molecules can exist, leading to multiple interaction strengths with the stationary phase and causing peak tailing.

  • Silanol Group Suppression: A low pH mobile phase (typically between 2 and 4) protonates the residual silanol groups on the silica-based stationary phase. This minimizes their ability to interact with the polar groups of this compound, thereby reducing peak tailing.

  • Analyte Stability: Anthocyanidins are generally more stable in acidic environments. At neutral or alkaline pH, this compound can degrade, which can also contribute to poor peak shape.

Q4: What type of HPLC column is best suited for this compound analysis to minimize peak tailing?

To minimize peak tailing for this compound, the choice of column is critical. Consider the following:

  • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups with a less reactive functional group, significantly reducing the potential for secondary interactions.

  • High-Purity Silica: Modern columns are packed with high-purity silica, which has a lower concentration of metal impurities and more homogenous silanol groups, leading to better peak symmetry for polar analytes.

  • Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider columns with alternative stationary phases, such as those with polar-embedded groups or phenyl-hexyl phases. These can offer different selectivity and reduce interactions with residual silanols.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving this compound peak tailing.

Problem: Significant peak tailing observed for the this compound peak.

Step 1: Initial Assessment and System Check

Question: Have you confirmed the issue is specific to this compound or are all peaks tailing?

  • If all peaks are tailing: The problem is likely systemic.

    • Check for extra-column volume: Ensure tubing is as short and narrow as possible. Check all fittings for proper connection to avoid dead volume.

    • Inspect the column: A void at the column inlet can cause peak tailing for all compounds. Consider reversing and flushing the column (if the manufacturer allows) or replacing it.

  • If only the this compound peak is tailing: The issue is likely related to chemical interactions between this compound and the chromatographic system. Proceed to the next steps.

Step 2: Mobile Phase Optimization

Question: What is the composition and pH of your mobile phase?

Anthocyanins are most stable and show better peak shape in acidic conditions.

  • Recommended Action:

    • Ensure your mobile phase has a pH between 2.0 and 4.0.

    • Use a buffer, such as formic acid (0.1-1%) or trifluoroacetic acid (0.05-0.1%), to maintain a consistent pH.

    • If not already using an acidic modifier, prepare a fresh mobile phase with 0.1% formic acid in both the aqueous and organic components.

ParameterRecommended RangeRationale
Mobile Phase pH 2.0 - 4.0Suppresses silanol ionization and stabilizes this compound.
Acidic Modifier 0.1 - 1.0% Formic AcidProvides consistent pH and improves peak shape.
0.05 - 0.1% TFAA stronger ion-pairing agent that can further reduce tailing.
Step 3: Column Evaluation

Question: What type of column are you using and what is its history?

The column is a primary suspect in analyte-specific peak tailing.

  • Recommended Action:

    • Verify Column Type: Confirm you are using a high-quality, end-capped C18 column from a reputable manufacturer.

    • Column Cleaning: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove strongly retained compounds.

    • Column Replacement: If cleaning does not improve the peak shape, the column may be degraded. Replace it with a new, equivalent column.

Step 4: Sample and Injection Considerations

Question: How was your sample prepared and what is the injection volume and concentration?

  • Recommended Action:

    • Sample Dilution: To check for mass overload, dilute your sample 10-fold and reinject. If the peak shape improves, you are likely overloading the column.

    • Injection Solvent: The solvent used to dissolve your sample should be as weak as or weaker than the initial mobile phase composition. Dissolving the sample in a strong solvent can cause peak distortion.

Experimental Protocol: A Starting Point for this compound Analysis

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column High-quality, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-30% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 520 nm (or scan for optimal wavelength)
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the this compound standard or extract in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting this compound peak tailing and the underlying chemical interactions.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue Systemic Issue: - Check for extra-column volume - Inspect column for voids q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No resolved Peak Tailing Resolved system_issue->resolved q2 Check Mobile Phase pH (Is it 2.0-4.0?) analyte_issue->q2 adjust_ph Adjust pH with Acidic Modifier (e.g., 0.1% Formic Acid) q2->adjust_ph No q3 Evaluate Column (End-capped C18? Old?) q2->q3 Yes adjust_ph->resolved clean_column Clean or Replace Column q3->clean_column Poor/Old q4 Check Sample Concentration and Injection Solvent q3->q4 Good clean_column->resolved dilute_sample Dilute Sample / Adjust Solvent q4->dilute_sample High Conc. / Strong Solvent q4->resolved OK dilute_sample->resolved

Caption: A flowchart for systematically troubleshooting this compound peak tailing.

G Chemical Interactions Leading to Peak Tailing cluster_0 Silica Stationary Phase silanol Residual Silanol Group (-Si-OH) c18 C18 Chains This compound This compound This compound->silanol Secondary Interaction (H-bonding) CAUSES PEAK TAILING proton H+ proton->silanol Protonation at Low pH PREVENTS TAILING

Caption: Interaction of this compound with residual silanols causing peak tailing.

Preventing isomerization of Capensinidin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Capensinidin during analysis.

Troubleshooting Guide: Preventing this compound Isomerization

This compound, an O-methylated anthocyanidin, is susceptible to structural changes, including isomerization, which can impact analytical accuracy. The primary factors influencing its stability are pH, temperature, and light exposure. Below is a guide to troubleshoot and mitigate these effects.

IssuePotential CauseRecommended Action
Peak tailing or broadening in HPLC analysis Isomerization of this compound to its chalcone form at non-optimal pH.Maintain a low pH (ideally < 3) in the mobile phase and sample solvent by using an acidifier like formic acid or phosphoric acid.[1]
Loss of this compound signal over time Degradation due to exposure to elevated temperatures.Keep samples and standards refrigerated (2-8 °C) or on ice during preparation and analysis. Avoid prolonged exposure to ambient or higher temperatures.
Appearance of unknown peaks in the chromatogram Photodegradation or isomerization induced by light exposure.Protect samples and standards from direct light by using amber vials or covering them with aluminum foil. Minimize exposure to ambient light during sample handling.
Inconsistent quantification results Incomplete conversion of this compound to a single stable form (flavylium cation).Ensure complete acidification of the sample and allow for an equilibration period before injection to promote the predominance of the stable flavylium cation form.
Precipitation of this compound in the sample Poor solubility at neutral or near-neutral pH.Always dissolve and dilute this compound in an acidic solvent (e.g., methanol with 0.1% HCl or formic acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a problem in analysis?

A1: this compound, like many anthocyanidins, can exist in different structural forms depending on the pH of the solution. In acidic conditions (pH < 3), it primarily exists as the stable, colored flavylium cation. As the pH increases towards neutral, it can be converted into a colorless carbinol pseudo-base and further isomerize to a yellow chalcone form.[2] This isomerization is problematic for analysis because it can lead to multiple peaks for a single compound, inaccurate quantification, and an underestimation of the actual this compound concentration.

Q2: What is the optimal pH for storing and analyzing this compound samples?

A2: To ensure the stability of this compound and prevent isomerization, a pH below 3 is recommended for both storage and analysis.[1] At this acidic pH, the flavylium cation is the predominant and most stable form.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the degradation of anthocyanins, including this compound.[1][3] Degradation can involve the opening of the pyran ring, leading to the formation of chalcones and further degradation products. To minimize thermal degradation, it is crucial to store samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) and to keep them cool during all analytical procedures.

Q4: Can light exposure affect my this compound samples?

A4: Yes, anthocyanins are sensitive to light. Exposure to UV and visible light can lead to photodegradation, resulting in a loss of the compound and the appearance of degradation products. It is essential to protect this compound solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Q5: What are the best practices for preparing a mobile phase for HPLC analysis of this compound?

A5: The mobile phase for HPLC analysis of this compound should be acidic to maintain the flavylium cation form and ensure good chromatographic peak shape. A common practice is to add an acidifier such as formic acid (0.1-1%) or phosphoric acid to the aqueous and organic mobile phase components.[1]

Experimental Protocol: HPLC-DAD Analysis of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), designed to minimize isomerization.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ultrapure water

  • 0.22 µm syringe filters

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol containing 0.1% (v/v) formic acid. Store this solution at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., acidified methanol). The final sample extract should be filtered through a 0.22 µm syringe filter into an amber HPLC vial. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

3. HPLC-DAD Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5% formic acid in ultrapure water

  • Mobile Phase B: 100% acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 540 nm) and also scan a wider range (e.g., 200-600 nm) to check for impurities and degradation products.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Start dissolve Dissolve in Acidified Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (540 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify end End quantify->end

Caption: Workflow for the analysis of this compound, emphasizing steps to prevent isomerization.

isomerization_pathway flavylium This compound (Flavylium Cation, Red) pH < 3 carbinol Carbinol Pseudo-base (Colorless) pH 4-6 flavylium->carbinol + H2O - H+ carbinol->flavylium - H2O + H+ chalcone Chalcone (Yellow) pH > 6 carbinol->chalcone Isomerization chalcone->carbinol Isomerization

Caption: pH-dependent isomerization of this compound from the stable flavylium cation to the chalcone form.

References

Technical Support Center: Working with Capensinidin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Capensinidin in in vitro experiments. Our focus is on enhancing solubility and ensuring stability to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an O-methylated anthocyanidin, a type of water-soluble plant dye that appears blue-red.[1][2] It is structurally a 5-methoxy analog of malvidin. As a member of the anthocyanidin class of flavonoids, it is investigated for its potential biological activities.

Q2: What are the best solvents for dissolving this compound for in vitro assays?

While this compound is described as water-soluble, achieving the desired concentration for in vitro assays may require the use of organic solvents.[1][2] Based on data from structurally similar anthocyanidins like delphinidin, petunidin, and malvidin, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO): Often the preferred solvent for creating high-concentration stock solutions.

  • Ethanol: A viable alternative to DMSO.

  • Methanol: Shows good solubility for related compounds.[3]

  • Dimethylformamide (DMF): Another option for dissolving anthocyanidins.

For most in vitro applications, a common practice is to first dissolve this compound in a small amount of 100% DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in the aqueous cell culture medium.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the powdered this compound in an appropriate organic solvent like DMSO. It is crucial to ensure the powder is completely dissolved before further dilution. For example, to make a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound powder. Gently vortex or sonicate if necessary to ensure complete dissolution. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of the organic solvent (e.g., DMSO) in my in vitro assay?

It is critical to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The exact tolerance will depend on the cell line being used. It is always recommended to include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

Q5: Is this compound stable in cell culture medium?

Anthocyanidins, the class of compounds this compound belongs to, can exhibit limited stability in cell culture media. For instance, a study on delphinidin, a related anthocyanidin, showed significant degradation within 30 minutes of incubation in cell culture conditions.[4] Therefore, it is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment and minimize the time between preparation and application to cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation observed after diluting stock solution in aqueous medium. The aqueous solubility of this compound has been exceeded. The final concentration is too high.1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of the organic co-solvent slightly, ensuring it remains within the tolerated limit for your cell line (typically <0.5%). 3. Prepare the final dilution in a stepwise manner, adding the stock solution to the medium while vortexing gently.
Inconsistent or no biological effect observed in the assay. 1. Degradation of this compound: The compound may have degraded in the stock solution or in the final working solution. 2. Inadequate Solubility: The compound may not be fully dissolved, leading to a lower effective concentration. 3. Incorrect Storage: Improper storage of the stock solution can lead to degradation.1. Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions for more than a day.[5][6][7] 2. Visually inspect the stock solution for any precipitate. If present, gently warm the solution or sonicate to ensure complete dissolution before use. 3. Store stock solutions in small, single-use aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
High background or off-target effects in the assay. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or toxicity.1. Reduce the final concentration of the organic solvent to the lowest effective level, ideally below 0.1%. 2. Perform a dose-response curve for the solvent alone on your cells to determine the maximum non-toxic concentration. 3. Always include a vehicle control in your experiment.

Quantitative Data Summary

CompoundSolventApproximate SolubilityReference
Delphinidin MethanolMost Soluble[3]
WaterSoluble[3]
EthanolLess Soluble[3]
AcetoneLeast Soluble[3]
Petunidin Ethanol~15 mg/mL[6]
DMSO~15 mg/mL[6]
DMF~25 mg/mL[6]
Malvidin Ethanol~16 mg/mL[7]
DMSO~25 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molar Mass: 345.32 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.45 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Protocol for Diluting this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • To prepare a 100 µM working solution, dilute the stock solution 1:100 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Perform serial dilutions from this working solution to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, research on related anthocyanidins suggests potential involvement in key cellular signaling cascades. The diagrams below illustrate these potential pathways and a general workflow for investigating the effects of this compound.

experimental_workflow Experimental Workflow for In Vitro this compound Assays cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat Cells with this compound and Controls prep_working->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->cell_viability western_blot Western Blot for Protein Expression incubation->western_blot qpcr qPCR for Gene Expression incubation->qpcr data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: General workflow for in vitro assays with this compound.

potential_signaling_pathways Potential Signaling Pathways Modulated by Anthocyanidins cluster_mapk MAPK/AP-1 Pathway cluster_nfkb NF-κB/COX-2 Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound (and other Anthocyanidins) MAPK MAPK (ERK, JNK) This compound->MAPK Inhibition IKK IKK This compound->IKK Inhibition GSK3b GSK3β This compound->GSK3b Modulation AP1 AP-1 MAPK->AP1 Proliferation_Inflammation Proliferation_Inflammation AP1->Proliferation_Inflammation NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 COX2->Proliferation_Inflammation b_catenin β-catenin GSK3b->b_catenin TCF_LEF TCF/LEF b_catenin->TCF_LEF TCF_LEF->Proliferation_Inflammation Cell Proliferation, Inflammation

References

Minimizing co-elution of interfering compounds in Capensinidin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-elution of interfering compounds during the analysis of Capensinidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an O-methylated anthocyanidin, a type of water-soluble plant pigment.[1] Its analysis can be challenging due to its presence in complex plant matrices alongside structurally similar compounds, which can lead to co-elution in chromatographic methods like HPLC.

Q2: What are the common interfering compounds in this compound analysis from Plumbago capensis?

Extracts from Plumbago species, the natural source of this compound, can contain a variety of compounds that may interfere with its analysis.[1] These include other flavonoids, tannins, steroids, triterpenoids, and glycosides.[2][3] Specifically, other anthocyanins and their glycosides are highly likely to co-elute due to their similar chemical structures.

Q3: What analytical techniques are most suitable for this compound analysis?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for the analysis of anthocyanins like this compound.[4] LC-MS/MS is particularly powerful for its ability to differentiate compounds based on their mass-to-charge ratio and fragmentation patterns, providing an extra layer of specificity that can resolve co-eluting compounds.

Q4: How can I confirm if a peak in my chromatogram is pure this compound or a result of co-elution?

If you are using an HPLC with a Diode Array Detector (DAD), you can perform a peak purity analysis. The UV-Vis spectra across the peak should be identical if the peak is pure. If the spectra differ, it indicates the presence of a co-eluting compound. With a Mass Spectrometer, you can examine the mass spectra across the chromatographic peak. A shift in the mass spectrum would suggest co-elution.

Q5: What is a typical MS/MS fragmentation pattern for a methylated anthocyanidin like this compound?

For flavonoids with methoxy groups, a characteristic fragmentation in MS/MS is the radical loss of a methyl group (CH3•).[5] Therefore, for this compound, one would expect to see a neutral loss of 15 Da from the precursor ion. Further fragmentation would likely involve cleavages of the heterocyclic C-ring, which is typical for flavonoids.[5][6]

Troubleshooting Guide: Minimizing Co-elution

This guide addresses specific issues you might encounter during this compound analysis.

Issue 1: Poor resolution between this compound and other flavonoids.
  • Symptom: Broad or overlapping peaks in the flavonoid region of the chromatogram.

  • Possible Cause: The mobile phase composition is not optimized for the separation of closely related flavonoid structures.

  • Solution:

    • Adjust Mobile Phase Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve separation.

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile or a mixture of both. The difference in solvent selectivity can significantly alter the elution profile of flavonoids.

    • Optimize pH: Anthocyanins are more stable in acidic conditions. Ensure your mobile phase is acidified (e.g., with 0.1% to 1% formic acid) to maintain the flavylium cation form of this compound, which results in sharper peaks. Varying the pH can also alter the retention of interfering phenolic acids.

Issue 2: A shoulder on the this compound peak.
  • Symptom: The peak for this compound is not symmetrical and has a distinct "shoulder" on the ascending or descending side.

  • Possible Cause: A closely eluting isomer or a degradation product is co-eluting.

  • Solution:

    • Decrease Flow Rate: Reducing the flow rate of the mobile phase can increase the column efficiency and may resolve the shoulder into a separate peak.

    • Temperature Optimization: Adjusting the column temperature can alter the selectivity of the separation. Try analyzing at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds compared to a standard C18 column.

Issue 3: Inconsistent retention times for this compound.
  • Symptom: The retention time for the this compound peak shifts between injections.

  • Possible Cause: The column is not properly equilibrated, or there are issues with the HPLC pump and solvent mixing.

  • Solution:

    • Ensure Column Equilibration: After a gradient elution, ensure the column is equilibrated back to the initial mobile phase conditions for a sufficient time (at least 10 column volumes).

    • Check Pump Performance: Manually check the flow rate of each pump to ensure they are delivering the correct volumes. Inconsistent solvent delivery can lead to retention time shifts.

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and degassed to prevent bubble formation in the pump heads.

Experimental Protocols

Protocol 1: Sample Preparation of Plumbago capensis Extract for this compound Analysis
  • Extraction:

    • Homogenize 1 gram of dried and powdered Plumbago capensis plant material (flowers or leaves) with 10 mL of acidified methanol (Methanol:Water:Formic Acid, 80:19:1 v/v/v).

    • Sonicate the mixture for 30 minutes in a cold water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Purification using Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of acidified water (0.1% formic acid).

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of acidified water to remove highly polar impurities.

    • Elute the anthocyanin fraction with 5 mL of acidified methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 1 mL of mobile phase A (see HPLC protocol) and filter through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC Method for the Analysis of this compound

This is a starting method that should be optimized for your specific instrument and sample.

  • Instrumentation: HPLC with DAD or MS detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: Water/Formic Acid (99:1, v/v)

    • B: Acetonitrile/Formic Acid (99:1, v/v)

  • Gradient Elution:

    Time (min) % B
    0 5
    20 30
    25 50
    30 5

    | 35 | 5 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: 520 nm

    • MS (ESI+): Scan range m/z 150-1000. For MS/MS, the precursor ion for this compound would be m/z 345.1.

Quantitative Data Summary

The following table provides a hypothetical comparison of different HPLC conditions for the separation of this compound from a closely eluting interfering compound (Interferent A). This data is for illustrative purposes to guide method development.

MethodColumnMobile Phase BGradient (Time to 30% B)Resolution (Rs) between this compound and Interferent A
1Standard C18Acetonitrile20 min1.2
2Standard C18Methanol20 min1.4
3Phenyl-HexylAcetonitrile20 min1.9
4Standard C18Acetonitrile30 min1.6

Note: A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_troubleshooting Optimization start Plumbago capensis sample extraction Solvent Extraction (Acidified Methanol) start->extraction spe Solid Phase Extraction (SPE) (C18 Cartridge) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC-DAD/MS Analysis reconstitution->hplc data Data Acquisition & Processing hplc->data check_resolution Check Resolution (Rs > 1.5?) data->check_resolution adjust_mobile_phase Adjust Mobile Phase (Solvent, pH) check_resolution->adjust_mobile_phase No final Validated Method check_resolution->final Yes adjust_mobile_phase->hplc adjust_gradient Optimize Gradient adjust_mobile_phase->adjust_gradient adjust_gradient->hplc change_column Change Column adjust_gradient->change_column change_column->hplc

Caption: Workflow for this compound analysis and method optimization.

troubleshooting_flowchart cluster_optimization Chromatographic Optimization cluster_sample_prep Sample Preparation Refinement start Co-elution Suspected (Asymmetric Peak) purity_check Perform Peak Purity Check (DAD Spectra / Mass Spectra) start->purity_check weaken_mobile_phase Weaken Mobile Phase (Increase Retention) purity_check->weaken_mobile_phase Impure pure_peak Peak is Pure (Issue is elsewhere, e.g., column fouling) purity_check->pure_peak Pure change_solvent Change Organic Solvent (e.g., MeOH to ACN) weaken_mobile_phase->change_solvent optimize_gradient Adjust Gradient Slope change_solvent->optimize_gradient change_column Select Different Stationary Phase optimize_gradient->change_column refine_spe Refine SPE Protocol (Wash/Elution Steps) change_column->refine_spe end Resolution Achieved refine_spe->end

Caption: Troubleshooting flowchart for resolving co-elution issues.

logical_relationships cluster_interfering Potential Interfering Compounds in Plumbago capensis This compound This compound flavonoids Other Flavonoids (e.g., Quercetin, Kaempferol) This compound->flavonoids Co-elutes with anthocyanins Other Anthocyanins (e.g., Malvidin Glycosides) This compound->anthocyanins Co-elutes with phenolic_acids Phenolic Acids This compound->phenolic_acids May co-elute with tannins Tannins This compound->tannins May co-elute with steroids Steroids & Triterpenoids This compound->steroids Less likely to co-elute (different polarity)

Caption: Potential interfering compounds in this compound analysis.

References

Strategies to increase the yield of synthetic Capensinidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthetic production of Capensinidin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no discernible amount of this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound, a 3-deoxyanthocyanidin, is a common issue that can stem from several factors. The primary synthetic route is an acid-catalyzed condensation reaction. Here are the key areas to troubleshoot:

    • Purity of Starting Materials: The presence of impurities in the precursors, such as the substituted phloroglucinol and cinnamaldehyde derivatives, can inhibit the reaction or lead to the formation of side products.

      • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify their identity and purity via NMR or mass spectrometry before use.

    • Inadequate Catalyst Concentration: The acid catalyst is crucial for the condensation reaction to proceed. An insufficient amount of catalyst will result in a slow or incomplete reaction.

      • Solution: Optimize the concentration of the acid catalyst (e.g., HCl, TFA). A higher concentration may increase the reaction rate, but excessive acidity can lead to degradation of the product. It is advisable to perform small-scale trials to determine the optimal catalyst concentration.

    • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the stability of the product.

      • Solution: Experiment with a range of temperatures. While higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts or degradation of the flavylium ion product.

    • Presence of Water: Water can interfere with the acid-catalyzed condensation reaction and may also affect the stability of the flavylium ion product.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

Issue 2: Presence of Multiple Unidentified Side Products

  • Question: My crude product shows multiple spots on a TLC plate, and purification is proving difficult. What are these side products and how can I minimize their formation?

  • Answer: The formation of multiple side products is a frequent challenge in flavonoid synthesis. These can arise from self-condensation of the starting materials, polymerization, or degradation of the target compound.

    • Self-Condensation: The aldehyde or ketone precursors can undergo self-condensation reactions, competing with the desired cross-condensation.

      • Solution: A strategy to minimize self-condensation is to slowly add one of the reactants to a solution containing the other reactant and the catalyst. This maintains a low concentration of the added reactant, favoring the cross-condensation reaction.

    • Polymerization: Phenolic compounds, especially under acidic conditions, can be prone to polymerization, leading to insoluble tar-like substances.

      • Solution: Lowering the reaction temperature and minimizing the reaction time can help to reduce polymerization. Additionally, optimizing the stoichiometry of the reactants can prevent an excess of one component that might be more prone to polymerization.

    • Degradation of this compound: The flavylium ion structure of this compound can be susceptible to degradation under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or extreme pH).

      • Solution: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Quench the reaction as soon as the maximum product formation is observed to prevent subsequent degradation.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: The purification of 3-deoxyanthocyanidins can be challenging due to their polarity and potential instability.

    • Precipitation and Filtration: Often, the flavylium salt product will precipitate from the reaction mixture upon cooling or addition of a non-polar solvent.

      • Solution: After the reaction is complete, try cooling the mixture in an ice bath. If a solid forms, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.

    • Column Chromatography: For more complex mixtures, column chromatography is often necessary.

      • Solution: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. For example, a gradient of methanol in dichloromethane or ethyl acetate in hexane can be used. The acidic nature of silica gel can sometimes be problematic; in such cases, using neutral alumina or a resin like Sephadex LH-20 may be beneficial.

    • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step.

      • Solution: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Mixtures of a polar solvent (like ethanol or methanol) with a less polar solvent (like water or diethyl ether) are often used. Adding a small amount of acid (e.g., HCl) to the recrystallization solvent can help to maintain the stability of the flavylium ion.

Frequently Asked Questions (FAQs)

  • Question: What is the general synthetic strategy for producing this compound?

    • Answer: The most common and direct method for the synthesis of this compound and other 3-deoxyanthocyanidins is the acid-catalyzed condensation of a phloroglucinol derivative (A-ring precursor) with a substituted cinnamaldehyde derivative (B-ring and C-ring precursor). This one-pot reaction forms the flavylium ion core of the molecule.

  • Question: How can I monitor the progress of the reaction?

    • Answer: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The formation of the colored this compound product can be visually tracked. Development of the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) will allow for the separation of the product from the starting materials and any side products.

  • Question: What is the expected color of synthetic this compound?

    • Answer: As a 3-deoxyanthocyanidin, this compound is expected to be a colored compound. In acidic solutions, flavylium ions like this compound typically exhibit intense colors ranging from orange to red or magenta. The exact color will depend on the solvent and the pH of the solution.

  • Question: How should I store the purified this compound?

    • Answer: Synthetic this compound, like other flavylium salts, should be stored as a solid in a cool, dark, and dry place. It is best stored under an inert atmosphere to prevent degradation from oxygen and moisture. For long-term storage, keeping it in a freezer at -20°C is recommended.

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions for a Chalcone Precursor

Note: This table provides an example of how reaction conditions can be optimized for the synthesis of a chalcone, a common precursor in flavonoid synthesis. The principles can be applied to the optimization of this compound synthesis.

EntryTemperature (°C)Time (h)Catalyst (mol%)Yield (%)
125241045
250121065
350241078
450242085
570122075

Experimental Protocols

Detailed Methodology for the Synthesis of a 3-Deoxyanthocyanidin (Illustrative for this compound)

Disclaimer: This is a generalized protocol based on the synthesis of related 3-deoxyanthocyanidins. The specific starting materials for this compound would need to be determined based on its substitution pattern. Researchers should adapt and optimize this protocol for their specific needs.

  • Preparation of Reactants:

    • Dissolve the phloroglucinol derivative (1.0 eq) and the substituted cinnamaldehyde derivative (1.1 eq) in an anhydrous solvent (e.g., ethanol or a mixture of acetic acid and ethyl acetate).

  • Initiation of Reaction:

    • To the stirred solution of the reactants, add a strong acid catalyst (e.g., concentrated HCl or trifluoroacetic acid, 20-50 mol%). The addition should be done carefully, especially if the reaction is exothermic.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and maintain it for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to precipitate the product.

    • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be subjected to purification.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., methanol in dichloromethane).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water with a drop of HCl).

Visualizations

Synthesis_Pathway A Phloroglucinol Derivative (A-Ring) C This compound (Flavylium Ion) A->C Acid Catalyst (e.g., HCl) B Substituted Cinnamaldehyde (B/C-Rings) B->C Condensation

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst Concentration check_purity->optimize_catalyst Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp Optimal adjust_catalyst Adjust Catalyst Amount optimize_catalyst->adjust_catalyst Suboptimal adjust_temp Vary Temperature optimize_temp->adjust_temp Suboptimal success Improved Yield optimize_temp->success Optimal purify_reagents->optimize_catalyst adjust_catalyst->optimize_temp adjust_temp->success

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships yield This compound Yield purity Reactant Purity purity->yield catalyst Catalyst Conc. catalyst->yield temperature Temperature temperature->yield side_products Side Products temperature->side_products High temp increases time Reaction Time time->yield time->side_products Long time increases side_products->yield Decreases

Caption: Key parameters influencing this compound yield.

Validation & Comparative

Stability Showdown: O-methylated vs. Non-O-methylated Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Anthocyanidins, the vibrant pigments responsible for many of the red, purple, and blue hues in plants, are of significant interest to the scientific community for their potential therapeutic properties. However, their inherent instability presents a major hurdle for their application in pharmaceuticals and nutraceuticals. A key structural variation that dictates their stability is the presence or absence of O-methylation on the B-ring. This guide provides an objective comparison of the stability of O-methylated versus non-O-methylated anthocyanidins, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing more stable and effective compounds.

The Stability Landscape: A Comparative Overview

O-methylation, the addition of a methyl group to a hydroxyl group, significantly enhances the stability of anthocyanidins.[1][2] This increased stability is primarily attributed to the protection of the reactive hydroxyl groups on the B-ring, which are prone to oxidation and degradation. Conversely, a greater number of free hydroxyl groups on the B-ring is associated with decreased stability.[1][2]

While O-methylation confers greater stability, it often comes at the cost of reduced antioxidant activity. The potent antioxidant and radical-scavenging properties of anthocyanidins are largely dependent on the presence of free hydroxyl groups, particularly an ortho-dihydroxy (catechol) structure on the B-ring.[3] Methylation of these groups can diminish this activity.[3][4]

The following table summarizes the general stability trends of O-methylated versus non-O-methylated anthocyanidins under various conditions.

ConditionO-methylated Anthocyanidins (e.g., Peonidin, Petunidin, Malvidin)Non-O-methylated Anthocyanidins (e.g., Cyanidin, Delphinidin, Pelargonidin)Key Observations
pH More stable across a wider pH range.[1][2]Less stable, particularly in neutral to alkaline conditions.[1][2][3]Anthocyanins are most stable at low pH (1-3), existing as the colored flavylium cation. As pH increases, they undergo structural transformations to less stable forms.[1][5]
Temperature Generally more resistant to thermal degradation.[6]More susceptible to heat-induced degradation.[6]Thermal degradation of anthocyanins typically follows first-order reaction kinetics.[7]
Light Exhibit greater photostability.More prone to photodegradation.[1][8]Light exposure, especially UV and fluorescent light, can accelerate the degradation of anthocyanins.[1][9]
Oxygen More resistant to oxidative degradation.Highly susceptible to oxidation, especially in the presence of oxygen.[1]The unsaturated structure of anthocyanins makes them vulnerable to direct oxidation.[1]
Antioxidant Activity Generally lower antioxidant activity.[3][4]Higher antioxidant activity, particularly those with an ortho-dihydroxy structure on the B-ring (e.g., Cyanidin, Delphinidin).[3][4]The number and position of hydroxyl groups are major determinants of radical scavenging activity.[3]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of anthocyanidins, a series of standardized experiments can be performed. The following protocols outline the methodologies for evaluating stability under different environmental stressors.

pH Stability Testing
  • Objective: To determine the degradation rate of anthocyanidins at various pH levels.

  • Methodology:

    • Prepare buffer solutions at a range of pH values (e.g., pH 2, 4, 7, and 9).[10]

    • Dissolve the anthocyanidin sample in each buffer solution to a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.[10]

    • At regular time intervals, withdraw aliquots from each solution.

    • Analyze the concentration of the remaining anthocyanidin using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).[11]

    • Calculate the degradation rate constant (k) and half-life (t½) for each pH condition by plotting the natural log of the concentration versus time.

Thermal Stability Testing
  • Objective: To evaluate the effect of temperature on the stability of anthocyanidins.

  • Methodology:

    • Prepare a solution of the anthocyanidin in a suitable buffer (typically an acidic pH where the anthocyanin is most stable).

    • Aliquot the solution into multiple vials.

    • Expose the vials to a range of constant temperatures (e.g., 60°C, 80°C, 100°C) in a water bath or incubator.[7][12]

    • At specific time points, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation process.[12]

    • Quantify the remaining anthocyanidin concentration using HPLC-DAD.

    • Determine the degradation kinetics (rate constant and half-life) at each temperature.

Photostability Testing
  • Objective: To assess the stability of anthocyanidins upon exposure to light.

  • Methodology:

    • Prepare a solution of the anthocyanidin in a transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

    • Expose the samples to a controlled light source (e.g., a UV lamp or a fluorescent light) for a defined period.[9]

    • At set time intervals, measure the anthocyanidin concentration in both the exposed and control samples using HPLC-DAD.

    • Compare the degradation rates between the light-exposed and dark-control samples to determine the extent of photodegradation.

Visualizing the Factors in Anthocyanidin Stability

The stability of an anthocyanidin is a multifactorial issue. The following diagram illustrates the key structural and environmental factors that influence the stability of these compounds.

G Factors Influencing Anthocyanidin Stability cluster_structural Structural Factors cluster_environmental Environmental Factors Methylation O-Methylation Stability Anthocyanidin Stability Methylation->Stability Increases Hydroxylation Hydroxylation Hydroxylation->Stability Decreases Glycosylation Glycosylation Glycosylation->Stability Increases Acylation Acylation Acylation->Stability Increases pH pH pH->Stability Affects Temperature Temperature Temperature->Stability Affects Light Light Light->Stability Affects Oxygen Oxygen Oxygen->Stability Affects

Caption: Key structural and environmental determinants of anthocyanidin stability.

A General Workflow for Comparative Stability Analysis

For researchers aiming to directly compare the stability of different anthocyanidins, a systematic experimental workflow is crucial. The following diagram outlines a logical sequence of steps for such a comparative analysis.

G Experimental Workflow for Comparative Stability Analysis A Sample Preparation (O-methylated vs. Non-O-methylated Anthocyanidins) B Characterization (HPLC-DAD, LC-MS) A->B C Stability Studies B->C D pH Stress Testing C->D pH E Thermal Stress Testing C->E Temperature F Photo Stress Testing C->F Light G Data Analysis (Degradation Kinetics, Half-life) D->G E->G F->G H Comparative Report G->H

Caption: A streamlined workflow for the comparative stability assessment of anthocyanidins.

References

A Comparative Guide to the Bioavailability of Capensinidin and Other Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

This guide provides a comparative analysis of the bioavailability of major dietary anthocyanidins, with a special focus on capensinidin. Due to a lack of direct experimental data for this compound, its potential bioavailability is hypothesized based on its structural similarity to other anthocyanidins. This document summarizes available quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development.

Introduction

Anthocyanidins are a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Beyond their role as natural pigments, they are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of these compounds is largely dependent on their bioavailability—the extent and rate at which they are absorbed, distributed, metabolized, and ultimately reach their site of action. The six most common anthocyanidins found in the human diet are cyanidin, delphinidin, malvidin, pelargonidin, peonidin, and petunidin.

This compound, a less common O-methylated anthocyanidin, is structurally a 5-methoxy analog of malvidin. While data on its biological activities are scarce, its structural characteristics suggest it may share metabolic pathways and bioavailability profiles with other methylated anthocyanidins. This guide aims to consolidate the existing knowledge on the bioavailability of common anthocyanidins to provide a framework for evaluating the potential of this compound.

Quantitative Bioavailability Data

The bioavailability of anthocyanidins is generally low and can be influenced by factors such as their chemical structure, the food matrix, and inter-individual variations in metabolism. The following table summarizes key pharmacokinetic parameters for several common anthocyanidins based on available human and animal studies. It is important to note that direct comparisons are challenging due to variations in study design, dosage, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of Common Anthocyanidins

Anthocyanidin GlycosideStudy PopulationDoseCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Plasma Concentration)AUC (Area Under the Curve)Urinary Excretion (% of dose)Reference
Cyanidin-3-glucosideHuman500 mg141 ± 28 nM1.8 h62.2 ± 10.3 nmol·h/L5.37 ± 0.67%[1][2][3][4]
Delphinidin-3-sambubiosideHuman10 mg/kg0.015 ng/mL/mg1.5 h0.032 ng·h/mL/mg0.021%[5]
Delphinidin-3-rutinosideRatN/A0.285 ± 0.071 µmol/L26.3 minN/A2.67 ± 1.24% (urine and bile)[6]
Peonidin-3-glucosideHumanN/A~0.7 ng/mL~1 hN/AN/A[7]
This compound N/A N/A No data available No data available No data available No data available

Note: "N/A" indicates that the data was not available in the cited sources.

Hypothetical Bioavailability of this compound:

Given the absence of experimental data, we can hypothesize about the bioavailability of this compound based on its structure. This compound is a 5-O-methylated derivative of malvidin. Methylation can increase the stability and lipophilicity of anthocyanidins, which may enhance their absorption across the intestinal barrier. Therefore, it is plausible that this compound could exhibit a bioavailability profile similar to or slightly higher than that of malvidin and peonidin, which are also methylated. However, this remains a hypothesis that requires experimental validation.

Experimental Protocols

The determination of anthocyanidin bioavailability involves a multi-step process, from administration to biological sample analysis. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vivo Bioavailability Studies (Animal and Human)
  • Objective: To determine the pharmacokinetic profile of an anthocyanidin after oral administration.

  • Subjects: Typically, rodents (rats or mice) or human volunteers.

  • Procedure:

    • Administration: A single oral dose of the purified anthocyanidin or an anthocyanin-rich extract is administered. For human studies, this is often in the form of a beverage or capsule.

    • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Urine and feces are often collected over a 24-48 hour period.

    • Sample Preparation: Plasma is separated from blood by centrifugation. Both plasma and urine samples may undergo enzymatic hydrolysis (with β-glucuronidase/sulfatase) to deconjugate metabolites. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes.[8]

    • Analysis: Samples are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent anthocyanidin and its metabolites.[8][9][10]

    • Pharmacokinetic Analysis: The concentration-time data is used to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

In Vitro Intestinal Absorption Studies (Caco-2 Cell Model)
  • Objective: To assess the intestinal permeability of an anthocyanidin in a controlled environment that mimics the human intestinal epithelium.

  • Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes with tight junctions.

  • Procedure:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a monolayer.[11][12]

    • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

    • Permeability Assay: The test anthocyanidin is added to the apical (AP) side (representing the intestinal lumen) of the monolayer. Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.[13]

    • Analysis: The concentration of the anthocyanidin in the basolateral samples is quantified by HPLC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved in bioavailability assessment and the potential biological effects of anthocyanidins, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 In Vivo / In Vitro Administration cluster_1 Absorption & Metabolism cluster_2 Sample Collection & Analysis cluster_3 Data Analysis Oral_Admin Oral Administration (Human/Animal Study) GI_Tract Gastrointestinal Tract (Stomach, Intestine) Oral_Admin->GI_Tract Apical_Application Apical Application (Caco-2 Model) Apical_Application->GI_Tract Metabolism Phase I & II Metabolism (Liver, Intestinal Cells) GI_Tract->Metabolism Microbiota Gut Microbiota Metabolism GI_Tract->Microbiota Blood_Urine Blood & Urine Collection Metabolism->Blood_Urine Microbiota->Blood_Urine Sample_Prep Sample Preparation (SPE, Hydrolysis) Blood_Urine->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_MS->PK_Analysis Permeability_Calc Permeability Calculation (Papp) HPLC_MS->Permeability_Calc

Caption: Experimental workflow for assessing anthocyanidin bioavailability.

G Anthocyanidins Anthocyanidins (e.g., this compound) ROS Reactive Oxygen Species (ROS) Anthocyanidins->ROS inhibits IKK IKK Complex Anthocyanidins->IKK inhibits MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Anthocyanidins->MAPK_Pathway modulates ROS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus

Caption: Potential anti-inflammatory signaling pathways modulated by anthocyanidins.

Discussion on Signaling Pathways

Anthocyanidins have been shown to exert their biological effects by modulating various cellular signaling pathways. A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) pathway, a central regulator of inflammation.[14][15] Anthocyanins can suppress the activation of the IκB kinase (IKK) complex, which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[16][17] Additionally, anthocyanins can influence the mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK), which are involved in cell proliferation, differentiation, and apoptosis.[18][19][20]

While these pathways have been studied for common anthocyanidins, it is plausible that this compound, given its flavonoid backbone, would interact with similar molecular targets. The specific effects and potency of this compound on these pathways are yet to be determined and represent an important area for future research.

Conclusion

The bioavailability of anthocyanidins is a complex and multifactorial issue that is crucial for understanding their potential health benefits. While there is a growing body of research on common anthocyanidins like cyanidin and delphinidin, others such as this compound remain largely uncharacterized. Based on its chemical structure as a methylated analog of malvidin, it is hypothesized that this compound may have favorable stability and absorption properties. However, this must be confirmed through rigorous experimental investigation. The protocols and data presented in this guide offer a framework for researchers to design and conduct studies that will elucidate the bioavailability and biological activity of this compound and other novel anthocyanidins. Such research is essential for the development of new functional foods and therapeutic agents.

References

A Comparative Guide to the Color Stability of Common Anthocyanins in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anthocyanins are a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers. Their use as natural food colorants is increasingly favored over synthetic dyes due to consumer demand for clean-label products and their potential health benefits. However, the inherent instability of anthocyanins presents a significant challenge in food processing and storage, as their color can be affected by a multitude of factors including pH, temperature, light, and the food matrix itself.

This guide was initially intended to focus on the color stability of Capensinidin, a specific O-methylated anthocyanidin. However, a thorough review of scientific literature revealed a significant lack of available data regarding its stability in food systems. This compound has been identified and its structure characterized, having been isolated from Plumbago capensis. Despite this, comprehensive studies on its color stability and degradation kinetics are not presently available, precluding a detailed comparative analysis.

Therefore, this guide has been broadened in scope to provide a comparative overview of the color stability of several common and well-researched anthocyanins: Cyanidin, Delphinidin, Malvidin, Peonidin, and Petunidin. By understanding the relative stability of these widely occurring anthocyanins, researchers, scientists, and drug development professionals can make more informed decisions when selecting natural colorants for various applications and developing strategies to enhance their stability. This guide presents a compilation of experimental data, detailed methodologies for stability assessment, and a discussion of the key factors influencing the color stability of these important natural pigments.

Comparative Stability of Common Anthocyanins

The stability of anthocyanins is intrinsically linked to their chemical structure, particularly the substitution pattern on the B-ring of the flavylium core. The number of hydroxyl (-OH) and methoxyl (-OCH3) groups, as well as glycosylation and acylation patterns, significantly influences color and stability.

AnthocyaninStructure-Stability RelationshipInfluence of pHInfluence of TemperatureInfluence of Light
Cyanidin Two hydroxyl groups on the B-ring. Generally less stable than methylated anthocyanins. Glycosylation, especially with rutinose, can improve stability compared to just glucose.[1][2]Exhibits red color at low pH (<3).[3] Color fades significantly at pH 4-6 due to the formation of colorless carbinol and chalcone forms.[3]Thermal degradation typically follows first-order kinetics.[1] Half-life can be significantly reduced at elevated temperatures. For example, in a model wine solution, the half-life of cyanidin-3-O-glucoside decreased with increasing temperature.[4]Susceptible to degradation upon exposure to light, especially in the presence of oxygen.[3]
Delphinidin Three hydroxyl groups on the B-ring, making it more susceptible to oxidation and generally less stable than cyanidin or methylated anthocyanins.[3][5]Displays a blue-reddish or purple hue.[3] Highly stable in acidic conditions but unstable in neutral and alkaline pH.[5] The blue color in some flowers is attributed to delphinidin in alkaline environments.[5]Thermal degradation follows a first-order reaction, leading to the opening of the B-ring.[5]Prone to degradation under light exposure.[6]
Malvidin Two methoxyl groups on the B-ring. The methylation increases stability compared to hydroxylated counterparts like delphinidin.[3]The major pigment in red wines, providing a purple color.[3] Shows better color stability over a wider pH range compared to cyanidin and delphinidin.[7]More resistant to thermal degradation than non-methylated anthocyanins. Malvidin-3-O-glucoside showed significantly higher stability at 90°C compared to other anthocyanins.[7]More stable against light-induced degradation than delphinidin and cyanidin.
Peonidin One methoxyl group on the B-ring. Its stability is intermediate between cyanidin and malvidin.[3]Provides a magenta pigment.[3]Generally more stable to heat than cyanidin.Shows better photostability than cyanidin.
Petunidin One methoxyl and two hydroxyl groups on the B-ring. Stability is generally greater than delphinidin but less than malvidin.[3]A dark red or purple pigment.[3] Metal chelation can significantly enhance its color stability, especially in neutral and alkaline conditions.[8]More stable than delphinidin upon heating.More stable than delphinidin under light.

Experimental Protocols for Assessing Anthocyanin Color Stability

A standardized approach is crucial for the comparative evaluation of anthocyanin stability. Below are detailed methodologies for key experiments.

Sample Preparation and Extraction
  • Objective: To extract anthocyanins from the source material while minimizing degradation.

  • Protocol:

    • Homogenize the plant material (e.g., fruit puree, vegetable powder) with an acidified solvent, typically a mixture of methanol or ethanol and water with a small percentage of an acid like hydrochloric acid (HCl) or formic acid (e.g., 80:20:0.1 v/v/v methanol:water:HCl). The acid helps to maintain the flavylium cation form, which is the most stable and colored form of anthocyanins.

    • Protect the extraction mixture from light by using amber-colored glassware or by wrapping the containers in aluminum foil.

    • Perform the extraction at a low temperature (e.g., 4°C) to minimize thermal degradation.

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Concentrate the extract under reduced pressure at a low temperature (<40°C) using a rotary evaporator to remove the organic solvent.

    • The final extract can be freeze-dried to obtain a stable powder for subsequent experiments.

Spectrophotometric Analysis and Color Measurement
  • Objective: To quantify the anthocyanin content and characterize the color of the solution.

  • Protocol:

    • Total Monomeric Anthocyanin Content: Use the pH differential method. Measure the absorbance of the anthocyanin solution at two different pH values: pH 1.0 (with potassium chloride buffer) and pH 4.5 (with sodium acetate buffer). The difference in absorbance at the wavelength of maximum absorption (λvis-max) and at 700 nm (to correct for haze) is proportional to the concentration of monomeric anthocyanins.

    • Colorimetric Analysis: Use a colorimeter or a spectrophotometer to measure the color coordinates in the CIE Lab* color space.

      • L* represents lightness (0 = black, 100 = white).

      • a* represents redness (+a) or greenness (-a).

      • b* represents yellowness (+b) or blueness (-b).

      • Calculate Chroma (C* = (a² + b²)^½) as a measure of color saturation and hue angle (h° = arctan(b/a)) to describe the tint of the color.

Stability Studies
  • Objective: To evaluate the degradation of anthocyanins under various stress conditions.

  • General Procedure:

    • Prepare solutions of the anthocyanin extract in appropriate buffer systems to control the pH or in the desired food matrix.

    • Subject the solutions to specific conditions of temperature, light, or oxygen availability.

    • At regular time intervals, withdraw aliquots and measure the total monomeric anthocyanin content and/or color parameters as described above.

    • Plot the concentration of anthocyanins or a color parameter as a function of time.

  • Specific Protocols:

    • Thermal Stability:

      • Incubate the anthocyanin solutions in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 80, 100°C).

      • Follow the general procedure to monitor degradation over time.

      • Determine the degradation kinetics, which often follow a first-order model: C = C₀ * e^(-kt), where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

      • Calculate the half-life (t₁/₂) of the anthocyanin as t₁/₂ = ln(2)/k.

    • Photostability:

      • Expose the anthocyanin solutions to a controlled light source (e.g., fluorescent or UV light) in a light cabinet.

      • Keep a control sample in the dark at the same temperature.

      • Monitor the degradation over time as per the general procedure.

    • pH Stability:

      • Prepare a series of buffer solutions with a range of pH values relevant to food products (e.g., pH 2.5 to 7.0).

      • Disperse the anthocyanin extract in each buffer and store at a constant temperature.

      • Monitor the changes in color and anthocyanin content over time.

Experimental Workflow for Anthocyanin Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing Source Anthocyanin Source (e.g., Berries, Vegetables) Extraction Acidified Solvent Extraction Source->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purified_Extract Purified Anthocyanin Extract Concentration->Purified_Extract Food_Matrix Dispersion in Food Matrix / Buffer Purified_Extract->Food_Matrix Stress_Conditions Application of Stress Conditions (Temperature, Light, pH) Food_Matrix->Stress_Conditions Sampling Time-course Sampling Stress_Conditions->Sampling Measurement Spectrophotometric & Colorimetric Measurement Sampling->Measurement Kinetics Degradation Kinetics Analysis (e.g., First-Order Model) Measurement->Kinetics Half_life Half-life (t½) Calculation Kinetics->Half_life Comparison Comparative Stability Assessment Half_life->Comparison

Caption: Experimental workflow for assessing the color stability of anthocyanins.

Factors Influencing Anthocyanin Stability

Co-pigmentation

Co-pigmentation is a phenomenon where anthocyanins form complexes with other colorless organic molecules (co-pigments), such as flavonoids, phenolic acids, and amino acids. This interaction enhances the color intensity and stability of anthocyanins. The co-pigment molecules stack with the anthocyanin, protecting it from hydration and subsequent degradation.

Acylation

The acylation of anthocyanins, where an acyl group (e.g., from cinnamic or malonic acid) is attached to the sugar moiety, significantly increases their stability. Acylated anthocyanins are more resistant to changes in pH and temperature due to intramolecular co-pigmentation, where the acyl group folds over and protects the flavylium chromophore.

Metal Chelation

Certain anthocyanins, particularly those with ortho-dihydroxyl groups on the B-ring like cyanidin and delphinidin, can chelate metal ions (e.g., Al³⁺, Fe³⁺). This chelation can lead to a bathochromic shift (a shift to a longer wavelength), resulting in a bluing effect and enhanced color stability, especially at higher pH values.

Food Matrix Components

The components of a food matrix can have a profound impact on anthocyanin stability.

  • Sugars: High concentrations of sugars can have a protective effect by reducing water activity. However, sugar degradation products, such as furfural, can accelerate anthocyanin degradation.

  • Ascorbic Acid (Vitamin C): The presence of ascorbic acid often leads to the degradation of anthocyanins through a condensation reaction or by producing hydrogen peroxide during its oxidation.

  • Proteins and Polysaccharides: These macromolecules can interact with anthocyanins, sometimes offering a protective effect through encapsulation or by limiting their exposure to degradative factors.

Conclusion

The color stability of anthocyanins in food products is a complex issue governed by the specific anthocyanin structure and a multitude of environmental and matrix-related factors. While a direct comparison involving the rare anthocyanidin this compound was not feasible due to a lack of data, this guide provides a comparative overview of the stability of common anthocyanins. Methylated anthocyanins like Malvidin generally exhibit greater stability than their hydroxylated counterparts such as Delphinidin. Furthermore, acylation and co-pigmentation are key natural mechanisms that enhance color stability.

For researchers and product developers, a thorough understanding of these factors is essential for the successful application of anthocyanins as natural food colorants. The selection of an appropriate anthocyanin source, coupled with strategies to mitigate degradative processes through formulation and processing control, will be crucial in delivering vibrant and stable naturally colored food products. Further research into the stability of less common anthocyanins like this compound could unveil novel colorants with unique stability profiles, expanding the palette of natural colors available to the food industry.

References

A Comparative Analysis of the Anti-Proliferative Effects of Anthocyanidins: A Focus on Delphinidin and Cyanidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capensinidin is an O-methylated anthocyanidin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. While the precise anti-proliferative effects of this compound are not extensively documented in publicly available research, its structural relatives, Delphinidin and Cyanidin, have been the subject of numerous studies investigating their potential as anti-cancer agents. As Delphinidin is a direct precursor in the biosynthetic pathway of this compound, a comparative analysis of Delphinidin and Cyanidin can provide valuable insights into the potential anti-proliferative mechanisms of this class of compounds. This guide presents a comparative analysis of the anti-proliferative effects of Delphinidin and Cyanidin, supported by experimental data and detailed methodologies.

Comparative Anti-Proliferative Activity

The anti-proliferative activity of Delphinidin and Cyanidin has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison. The following table summarizes the IC50 values for Delphinidin and Cyanidin in various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)
DelphinidinMDA-MB-453Breast Cancer (HER-2+)41.4248
DelphinidinBT-474Breast Cancer (HER-2+)60.9248
DelphinidinMCF7Breast Cancer (ER+)12024
DelphinidinPEO1Ovarian Cancer< 100Not Specified
DelphinidinSKOV3Ovarian Cancer< 100Not Specified
CyanidinMCF7Breast Cancer (ER+)47.1824

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Key Mechanisms of Anti-Proliferative Action

Both Delphinidin and Cyanidin exert their anti-proliferative effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).

Delphinidin has been shown to:

  • Induce G2/M phase cell cycle arrest in HER-2 positive breast cancer cells.[1]

  • Promote apoptosis through the mitochondrial pathway by inhibiting the ERK and NF-κB signaling pathways and activating the JNK signaling pathway.[2]

  • Suppress the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[3][4]

  • Modulate the Wnt/β-catenin signaling pathway in prostate cancer cells.[5]

Cyanidin has been demonstrated to:

  • Inhibit the RAS and MAPK signaling pathways while activating caspases-3 and P-38.[6][7]

  • Induce cell cycle arrest and apoptosis in various cancer cell lines.[8][9]

  • Suppress tumor growth and invasion by inhibiting autophagy via the JNK signaling pathway.[10][11]

  • Regulate the Wnt signaling pathway in glioma stem cells.[12]

  • Induce apoptosis in colorectal cancer cells by inhibiting NF-κB signaling through the activation of Nrf2.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of compounds like Delphinidin and Cyanidin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Delphinidin or Cyanidin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.[15][16]

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can be used to detect this externalized PS. Propidium Iodide is used as a counterstain to identify cells that have lost their membrane integrity, which is characteristic of late apoptotic and necrotic cells.[17]

Procedure:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[18][19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18][19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[20][21]

Procedure:

  • Cell Lysis: Treat cells and then lyse them to release the cellular contents, including caspases.

  • Substrate Addition: Add the caspase substrate to the cell lysate.

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: The amount of signal is proportional to the caspase activity in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Delphinidin and Cyanidin, as well as a typical experimental workflow for evaluating anti-proliferative effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start Seed Cancer Cells treat Treat with Anthocyanidin (Delphinidin or Cyanidin) start->treat viability MTT Assay (Cell Viability) treat->viability cell_cycle Flow Cytometry (Cell Cycle Analysis) treat->cell_cycle apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis pathway Western Blot for Signaling Pathway Proteins treat->pathway ic50 Calculate IC50 viability->ic50 cycle_dist Determine Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant

Caption: Experimental workflow for assessing anti-proliferative effects.

Caption: Key signaling pathways modulated by Delphinidin.

cyanidin_pathway cluster_mapk MAPK Pathway cluster_wnt Wnt Pathway cluster_nfkb_nrf2 NF-κB & Nrf2 Pathways cyanidin Cyanidin ras RAS cyanidin->ras Inhibits jnk_c JNK cyanidin->jnk_c Inhibits p38 p38 cyanidin->p38 Activates wnt Wnt/β-catenin cyanidin->wnt Regulates nrf2 Nrf2 cyanidin->nrf2 Activates caspase3 Caspase-3 cyanidin->caspase3 Activates mapk MAPK ras->mapk cell_proliferation cell_proliferation mapk->cell_proliferation autophagy autophagy jnk_c->autophagy apoptosis apoptosis p38->apoptosis wnt->cell_proliferation nfkb_c NF-κB nrf2->nfkb_c Inhibits nfkb_c->cell_proliferation caspase3->apoptosis

Caption: Key signaling pathways modulated by Cyanidin.

Conclusion

While direct experimental data on the anti-proliferative effects of this compound is limited, the extensive research on its structural analogs, Delphinidin and Cyanidin, provides a strong foundation for understanding its potential as an anti-cancer agent. Both Delphinidin and Cyanidin demonstrate significant anti-proliferative activity in a variety of cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Further research is warranted to specifically investigate the anti-proliferative effects of this compound and to determine if its unique O-methylated structure confers any advantages in terms of potency, selectivity, or bioavailability. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of capensinidin and other structurally related flavonoids, including delphinidin, pelargonidin, and malvidin. The information is compiled from various experimental studies to aid in research and drug development.

Introduction to the Compared Flavonoids

Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse bioactive properties. This guide focuses on a specific subgroup of anthocyanidins, which are colored pigments responsible for the red, purple, and blue hues in many fruits and vegetables. While the in vivo efficacy of many anthocyanidins has been extensively studied, data on this compound remains limited.

This compound , an O-methylated anthocyanidin, is a water-soluble, blue-red plant dye.[1] It is structurally a 5-methoxy analog of malvidin and has been isolated from Plumbago capensis.[1] Due to a lack of available in vivo studies specifically on this compound, this guide will focus on a comparative analysis of its closely related and well-researched counterparts: delphinidin, pelargonidin, and malvidin. The bioactivities of extracts from Plumbago capensis have been explored, but the specific contribution of this compound to these effects has not been elucidated.

Delphinidin is a major anthocyanidin found in pigmented fruits and vegetables like berries and grapes.[2] It is recognized for its potent antioxidant, anti-inflammatory, and antiangiogenic properties.[2]

Pelargonidin is another common anthocyanidin that imparts a red color to various fruits and vegetables.[3] It is known for its antioxidant, anti-inflammatory, and neuroprotective effects.[3]

Malvidin is a prominent anthocyanidin in red grapes and red wine, contributing to their characteristic color.[4] It has been studied for its cardioprotective, antioxidant, and anti-inflammatory activities.[4]

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies on delphinidin, pelargonidin, and malvidin, categorized by their therapeutic effects.

Antioxidant Activity
FlavonoidAnimal ModelDosageDurationKey FindingsReference
Delphinidin Cultured Human Umbilical Vein Endothelial Cells100 nM–1 μM-Offered antioxidant protection at low concentrations, associated with increased intracellular glutathione.[5]
Pelargonidin Rats with Spinal Cord Injury1, 2, and 4 mM (intrathecal)28 daysSignificantly increased serum catalase and glutathione levels, and reduced serum nitrite levels.[6]
Pelargonidin Amyloid β-injected Rats--Increased the antioxidant pool of the hippocampus.[7]
Malvidin Rats with Isoproterenol-Induced Myocardial Infarction100 and 200 mg/kg-Restored the defensive activities of endogenous antioxidants (catalase, superoxide dismutase, and glutathione peroxidase) and reduced lipid peroxidation.[4][8]
Malvidin Rats with Doxorubicin-Induced Cardiotoxicity--Increased antioxidant enzyme levels.[9]
Anti-inflammatory Activity
FlavonoidAnimal ModelDosageDurationKey FindingsReference
Pelargonidin Rats with Spinal Cord Injury1, 2, and 4 mM (intrathecal)28 daysModulated MMP2 and MMP9 activity, suggesting an anti-inflammatory effect.[6]
Pelargonidin Mice--Suppressed TGFBIp-induced hyperpermeability and leukocyte migration.[10]
Malvidin Rats with Doxorubicin-Induced Cardiotoxicity--Reduced levels of inflammatory parameters.[9]
Malvidin Rats with Isoproterenol-Induced Myocardial Infarction--Reduced serum levels of IL-6 and TNF-α.[4][8]
Neuroprotective Effects
FlavonoidAnimal ModelDosageDurationKey FindingsReference
Pelargonidin Rats with Spinal Cord Injury1, 2, and 4 mM (intrathecal)28 daysImproved motor performance, attenuated neuropathic pain, and enhanced the number of motor neurons.[6]
Pelargonidin Amyloid β-treated Rats5 μg (intracerebroventricular)ChronicExerted protective effects against Aβ-induced memory impairment.[3]
Pelargonidin Rats with MCAO-induced cerebral ischemia/reperfusion injury--Reduced infarct area, improved neurological functions, and attenuated oxidative stress and inflammatory responses.[11]
Cardioprotective Effects
FlavonoidAnimal ModelDosageDurationKey FindingsReference
Malvidin Rats with Isoproterenol-Induced Myocardial Infarction100 and 200 mg/kg-Exerted strong cardioprotective effects by restoring endogenous antioxidants and reducing lipid peroxidation and serum marker enzymes.[4][8]
Malvidin Isolated and Langendorff perfused rat heart10⁻¹⁰-10⁻⁶ mol/L-Elicited negative inotropism and lusitropism, and coronary dilation. Protected against ischemia/reperfusion damages.[12]
Malvidin Rats with Doxorubicin-Induced Cardiotoxicity--Protected cardiac tissues against doxorubicin-stimulated cardiotoxicity.[9]
Anticancer Activity
FlavonoidAnimal ModelDosageDurationKey FindingsReference
Delphinidin Xenograft Mouse Model with Human Prostate Cancer PC3 Cells2 mg/animal (i.p.), thrice a week12 weeksSignificantly inhibited tumor growth.[8]
Delphinidin Xenografted Athymic Nude Mice--Reduced tumor formation, angiogenesis, and cell proliferation indicators in a dose-dependent manner.[13]

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vivo studies.

In Vivo Antioxidant Activity Assessment in a Rat Model
  • Animal Model: Male Wistar rats.

  • Induction of Oxidative Stress: Intraperitoneal injection of D-galactose (125 mg/kg body weight) for 6 weeks is a common method to induce an aging model characterized by oxidative stress.

  • Flavonoid Administration: Flavonoids are typically dissolved in a suitable vehicle (e.g., 10% aqueous solution of Tween 80) and administered orally via gavage once daily for the duration of the study.

  • Assessment of Antioxidant Status: At the end of the experimental period, blood and liver tissue are collected. Serum levels of total antioxidative capacity (T-AOC), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are measured using commercially available kits. Malondialdehyde (MDA) and nitric oxide (NO) levels are also quantified as markers of oxidative damage.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Wistar rats.

  • Procedure: A 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Flavonoid Administration: The test flavonoid is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Mouse Cancer Xenograft Model
  • Animal Model: Athymic nude mice.

  • Tumor Cell Implantation: Human cancer cells (e.g., PC3 prostate cancer cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Flavonoid Treatment: Once the tumors reach a palpable size, the mice are randomly divided into control and treatment groups. The flavonoid is administered via intraperitoneal injection or oral gavage at a specified dose and frequency.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers and calculated using the formula: Volume = 0.5238 × (Length × Width × Height).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[8]

Isoproterenol-Induced Myocardial Infarction in Rats (Cardioprotective Assay)
  • Animal Model: Male Wistar rats.

  • Induction of Myocardial Infarction: Isoproterenol (a synthetic catecholamine) is injected subcutaneously at a high dose (e.g., 85 mg/kg) for two consecutive days to induce myocardial necrosis.[10]

  • Flavonoid Administration: The flavonoid is administered orally for a specified period before the isoproterenol injections.

  • Assessment of Cardioprotection: After the treatment period, blood and heart tissues are collected. Serum levels of cardiac injury markers (e.g., lactate dehydrogenase (LDH), creatine kinase (CK), and troponin-I) are measured. The heart tissue is analyzed for antioxidant enzyme activities (SOD, CAT, GSH-Px), lipid peroxidation (MDA), and histopathological changes.

Morris Water Maze for Neuroprotective Effects
  • Animal Model: Rats or mice.

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase (Training): Animals are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Induction of Neurodegeneration: A neurotoxin (e.g., scopolamine or amyloid-beta) is administered to induce memory impairment.

  • Flavonoid Administration: The flavonoid is administered before or after the induction of neurodegeneration.

  • Evaluation: The performance in the Morris water maze is compared between the treated and control groups to assess the neuroprotective effects of the flavonoid on learning and memory.[14]

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key pathways influenced by delphinidin, pelargonidin, and malvidin.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammatory Cytokines, COX-2, iNOS) Flavonoids Delphinidin, Pelargonidin, Malvidin Flavonoids->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB_active IκBα degradation

Caption: NF-κB Signaling Pathway Inhibition by Flavonoids.

PI3K_Akt_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK-3β) Akt->Downstream Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Flavonoids Delphinidin, Malvidin Flavonoids->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Modulation by Flavonoids.

MAPK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38/JNK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis Flavonoids Delphinidin, Pelargonidin Flavonoids->MAPKKK Inhibits

Caption: MAPK Signaling Pathway Inhibition by Flavonoids.

Conclusion

Delphinidin, pelargonidin, and malvidin have demonstrated significant in vivo efficacy in preclinical models, exhibiting potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties. These effects are mediated through the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

While there is a notable absence of in vivo efficacy data for this compound, its structural similarity to malvidin suggests it may possess comparable biological activities. Further research is warranted to isolate and characterize the in vivo effects of this compound to fully understand its therapeutic potential. This guide serves as a valuable resource for researchers and drug development professionals by consolidating the current knowledge on these related flavonoids and highlighting areas for future investigation.

References

A Comparative Guide to UPLC-MS/MS and HPLC-DAD Methods for Capensinidin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the quantification of capensinidin, a 3-O-methylated anthocyanidin. Due to the limited availability of a directly validated UPLC-MS/MS method for this compound, this guide utilizes a validated UPLC-Quadrupole Time-of-Flight (Q-TOF) MS method for the quantification of peonidin-3-glucoside, a structurally similar methylated anthocyanin, as a representative advanced mass spectrometry-based technique.

Executive Summary

UPLC-MS/MS offers superior sensitivity and selectivity for the quantification of anthocyanins like this compound compared to the more conventional HPLC-DAD method. The enhanced resolution and shorter analysis times of UPLC systems, combined with the precise mass detection of tandem mass spectrometry, allow for lower limits of detection (LOD) and quantification (LOQ), making it ideal for analyzing samples with low analyte concentrations. While HPLC-DAD is a robust and more accessible technique, it may lack the sensitivity required for trace-level analysis and can be more susceptible to matrix interferences. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Experimental Protocols

Detailed methodologies for both a representative UPLC-MS/MS method and a validated HPLC-DAD method are provided below.

UPLC-Q-TOF MS for Methylated Anthocyanin Quantification (Peonidin-3-glucoside as an example)

This protocol is adapted from a validated method for the quantification of anthocyanins in grapes.

Sample Preparation:

  • Weigh 0.5 g of powdered grape sample and extract with 10 mL of 2% formic acid in methanol in an ultrasonic bath for 10 minutes at room temperature.

  • Shake the mixture at 140 rpm for 10 minutes at 25°C, followed by centrifugation at 8000 x g for 10 minutes.

  • Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness at 35°C using a rotary evaporator.

  • Redissolve the residue in 5 mL of methanol and filter through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

  • Column Temperature: 35°C

  • Mobile Phase A: 1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5-10% B

    • 1-6 min: 10% B

    • 6-9 min: 10-25% B

    • 9-11 min: 25-95% B

    • 11-13 min: 95% B

    • 13-13.5 min: 95-5% B

    • 13.5-18 min: 5% B

Mass Spectrometry Conditions:

  • System: Waters Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/h

  • Cone Gas Flow: 50 L/h

HPLC-DAD for Anthocyanin Quantification in Grape Skins

This protocol is based on a validated method for the analysis of anthocyanins in grape skins.

Sample Preparation:

  • Freeze-dry grape skin samples and grind them into a fine powder.

  • Extract approximately 14 mg of the powdered sample with a solution of 0.1% HCl in a 70:30 (v/v) acetone:water mixture.

  • Vortex the mixture and sonicate for 15 minutes.

  • Centrifuge the sample and filter the supernatant through a 0.45 µm filter prior to injection.

Chromatographic Conditions:

  • System: Agilent 1200 Series HPLC

  • Column: Zorbax C18 (4.6 mm × 250 mm, 5 µm)

  • Column Temperature: 35°C

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 100 µL

  • Gradient:

    • 0-3.25 min: 10% B

    • 3.25-15.62 min: 10-15% B

    • 15.62-20.83 min: 15% B

    • 20.83-26.04 min: 15-18% B

    • 26.04-46.88 min: 18-30% B

    • 46.88-52.08 min: 30-35% B

  • Detection: Diode Array Detector (DAD) at 520 nm.

Performance Comparison

The following tables summarize the validation parameters for the two methods, providing a clear comparison of their performance characteristics.

Table 1: UPLC-Q-TOF MS Method Performance for Peonidin-3-glucoside Quantification

ParameterPerformance
Linearity (r²) >0.99
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Intra-day Precision (RSD%) 0.58 - 4.09%
Inter-day Precision (RSD%) 0.61 - 4.23%
Accuracy/Recovery Not explicitly stated in the reference

Data is representative of a multi-analyte method using a single marker for quantification. Individual performance for each analyte may vary.

Table 2: HPLC-DAD Method Performance for Anthocyanin Quantification

ParameterPerformance
Linearity (r²) >0.99
Limit of Detection (LOD) 0.06 - 0.12 mg/kg
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg
Within-day Precision (RSD%) < 6.2%
Between-day Precision (RSD%) < 8.5%
Accuracy (Recovery %) 91.6 - 119% (within-day) / 89.9 - 123% (between-day)[1]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the potential biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis sample Sample (e.g., Berries) homogenization Homogenization sample->homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration uplc_ms UPLC-MS/MS System filtration->uplc_ms UPLC-MS/MS hplc_dad HPLC-DAD System filtration->hplc_dad HPLC-DAD quantification Quantification uplc_ms->quantification hplc_dad->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for anthocyanin quantification.

Biological Signaling Pathway: Anthocyanin-Mediated Inhibition of the JAK/STAT Pathway

Anthocyanins, including methylated forms like this compound, are known for their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Research suggests that anthocyanins can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[2][3][4] Malvidin, a methylated anthocyanin structurally similar to this compound, has been shown to downregulate the phosphorylation of JAK2 and STAT3.[2]

jak_stat_pathway cluster_nucleus cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer (Phosphorylated) stat->stat_dimer Dimerizes gene Pro-inflammatory Gene Transcription stat_dimer->gene Translocates to nucleus and initiates nucleus Nucleus anthocyanin This compound (Anthocyanin) anthocyanin->jak Inhibits Phosphorylation

Caption: Anthocyanin inhibition of the JAK/STAT pathway.

References

A Comparative Guide to the Cross-Reactivity of Capensinidin in Flavonoid-Protein Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of capensinidin and structurally related flavonoids to proteins. Due to the limited direct experimental data on this compound, this guide leverages data from similar anthocyanidins to infer its potential binding affinity and cross-reactivity. This information is crucial for researchers in drug discovery and development, offering insights into the potential off-target effects and interactions of this class of compounds.

Introduction to this compound and Flavonoid-Protein Interactions

This compound is an O-methylated anthocyanidin, a type of flavonoid responsible for the blue-red pigmentation in plants like Plumbago capensis.[1][2] Flavonoids are known to interact with a wide range of proteins, influencing their structure and function. These interactions are pivotal in the metabolism, bioavailability, and physiological effects of flavonoids. Understanding the binding affinity and specificity of flavonoids, such as this compound, to proteins is essential for elucidating their mechanisms of action and potential therapeutic applications.

The cross-reactivity of a flavonoid refers to its ability to bind to multiple, often structurally related, proteins. This can lead to a broad spectrum of biological activities, but also potential off-target effects. This guide explores the concept of cross-reactivity in the context of this compound by comparing its predicted behavior with experimentally determined data for similar flavonoids.

Data Presentation: Comparative Binding Affinities of Anthocyanidins

The following table summarizes the binding affinities of several anthocyanidins, structurally related to this compound, with various proteins. The binding affinity is a measure of the strength of the interaction between a ligand (flavonoid) and a protein. It is often expressed as the association constant (Ka) or the dissociation constant (Kd). A higher Ka or lower Kd value indicates a stronger binding affinity.

FlavonoidProteinMethodBinding Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)Reference
Cyanidin-3-O-glucosideBovine Serum Albumin (BSA)Fluorescence Quenching1.88 x 10⁵-[3]
Delphinidin-3-O-glucosideSoybean Protein Isolate-7sFluorescence Quenching--[4]
QuercetinBovine Serum Albumin (BSA)Fluorescence Spectroscopy4.94 x 10⁵-[5]
FisetinHuman SUMO1Surface Plasmon Resonance-2.278 x 10⁻⁴[6]
QuercetinHuman SUMO1Surface Plasmon Resonance--[6]

Note: Direct experimental binding data for this compound was not available in the reviewed literature. The data presented for other flavonoids provides a basis for understanding the potential binding behavior of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in flavonoid-protein binding studies are provided below.

1. Fluorescence Quenching Spectroscopy

Fluorescence quenching is a widely used technique to study the binding of ligands to proteins.[7] It relies on the principle that the intrinsic fluorescence of a protein (mainly from tryptophan and tyrosine residues) is quenched upon binding of a ligand.

  • Principle: The decrease in fluorescence intensity of a protein upon the addition of a quencher (flavonoid) is measured. The extent of quenching can be used to determine the binding constant and the number of binding sites.[7]

  • Protocol:

    • Prepare a stock solution of the protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate buffer at pH 7.4).

    • Prepare a stock solution of the flavonoid in a suitable solvent (e.g., ethanol or DMSO).

    • Titrate the protein solution with increasing concentrations of the flavonoid solution.

    • After each addition, incubate the mixture to allow binding to reach equilibrium.

    • Measure the fluorescence emission spectrum of the protein at an excitation wavelength of around 280 nm or 295 nm.

    • Correct the fluorescence data for the inner filter effect.[7]

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[8]

  • Principle: ITC measures the heat released or absorbed when a ligand is titrated into a protein solution. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8]

  • Protocol: [9]

    • Prepare solutions of the protein and the flavonoid in the same buffer to minimize heats of dilution.

    • Degas the solutions to avoid air bubbles in the calorimeter cell and syringe.

    • Fill the sample cell with the protein solution and the injection syringe with the flavonoid solution.

    • Perform a series of small injections of the flavonoid solution into the protein solution while monitoring the heat change.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

3. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[5][10][11][12][13]

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, typically the protein) is immobilized. The binding of the other molecule (the analyte, the flavonoid) causes a change in the refractive index, which is proportional to the mass of the bound analyte.[11]

  • Protocol: [11][13]

    • Immobilize the protein onto a suitable sensor chip.

    • Prepare a series of dilutions of the flavonoid in a running buffer.

    • Inject the flavonoid solutions over the sensor surface at a constant flow rate.

    • Monitor the association of the flavonoid with the immobilized protein in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the flavonoid-protein complex.

    • Regenerate the sensor surface to remove the bound flavonoid for subsequent injections.

    • Analyze the resulting sensorgrams (plots of response units versus time) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Mandatory Visualizations

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and is known to be modulated by various flavonoids.[14][15][16][17]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB Inactive NF-κB/IκB Complex IkB->NFkB_IkB Ub Ubiquitination IkB->Ub NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkB degrades Active_NFkB Active NF-κB Nucleus Nucleus Active_NFkB->Nucleus translocates to DNA DNA Active_NFkB->DNA binds to Gene_Expression Target Gene Expression (Inflammatory Cytokines, etc.) DNA->Gene_Expression induces Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK_complex inhibits

Caption: NF-κB signaling pathway and potential inhibition by flavonoids.

Experimental Workflow

The following diagram illustrates a typical workflow for studying flavonoid-protein binding.

experimental_workflow start Start: Hypothesis Formulation protein_prep Protein Preparation (Expression & Purification) start->protein_prep flavonoid_prep Flavonoid Preparation (Source & Purity Check) start->flavonoid_prep binding_assay Binding Assay (e.g., Fluorescence Quenching, ITC, SPR) protein_prep->binding_assay flavonoid_prep->binding_assay data_acq Data Acquisition binding_assay->data_acq data_analysis Data Analysis (Binding Constants, Thermodynamics) data_acq->data_analysis structural_studies Structural Studies (e.g., X-ray Crystallography, NMR) data_analysis->structural_studies in_silico In Silico Studies (Molecular Docking) data_analysis->in_silico interpretation Interpretation of Results (Cross-reactivity Assessment) data_analysis->interpretation structural_studies->interpretation in_silico->interpretation conclusion Conclusion & Publication interpretation->conclusion

Caption: General experimental workflow for flavonoid-protein binding studies.

Logical Relationship: Cross-Reactivity

This diagram illustrates the concept of cross-reactivity in flavonoid-protein binding.

cross_reactivity This compound This compound Protein_A Target Protein A (e.g., Kinase) This compound->Protein_A High Affinity Binding Protein_B Off-Target Protein B (Structurally Similar to A) This compound->Protein_B Moderate to High Affinity Binding (Cross-reactivity) Protein_C Unrelated Protein C This compound->Protein_C Low or No Affinity Effect_A Desired Biological Effect Protein_A->Effect_A Effect_B Side Effect / Off-Target Effect Protein_B->Effect_B No_Effect_C No Significant Interaction Protein_C->No_Effect_C

Caption: Cross-reactivity of this compound with multiple protein targets.

References

Metabolic Crossroads: A Comparative Guide to the Fate of Methylated and Non-Methylated Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anthocyanins, the vibrant pigments responsible for the red, purple, and blue hues in many fruits and vegetables, are increasingly recognized for their potential health benefits. However, their efficacy is intrinsically linked to their metabolic fate within the body. A key structural variation among anthocyanins is methylation, a biochemical modification that can significantly alter their stability, bioavailability, and ultimately, their biological activity. This guide provides an objective comparison of the metabolic pathways of methylated and non-methylated anthocyanins, supported by experimental data, to aid researchers in understanding their differential pharmacokinetics and inform the development of anthocyanin-based therapeutics.

Key Differences in Metabolic Fate

The journey of an anthocyanin through the human body is complex, involving absorption, distribution, metabolism, and excretion (ADME). Methylation, the addition of a methyl group (CH₃) to the anthocyanin structure, has been shown to influence each of these stages.

Enhanced Stability and Absorption: Methylation of the B-ring of the anthocyanin structure is thought to increase its stability, particularly in the neutral pH environment of the intestines. This increased stability can prevent premature degradation and potentially enhance absorption. In vitro studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have suggested that a decrease in the number of hydrophilic hydroxyl groups and an increase in hydrophobic methoxy groups may facilitate the uptake of anthocyanins. However, in situ perfusion studies have shown conflicting results, with the more heavily methylated malvidin-3-glucoside exhibiting a lower absorption rate compared to the non-methylated cyanidin-3-glucoside, indicating the complexity of absorption mechanisms.

Metabolic Transformations: Once absorbed, both methylated and non-methylated anthocyanins undergo extensive metabolism, primarily in the intestines and liver. The key metabolic pathways include glucuronidation, sulfation, and further methylation, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT).[1] Non-methylated anthocyanins with a catechol structure on the B-ring (e.g., cyanidin) are primary substrates for COMT, leading to the formation of their methylated counterparts (e.g., peonidin).[2] This in vivo methylation means that the biological effects observed after consuming non-methylated anthocyanins may, in part, be attributable to their methylated metabolites.

Circulating Metabolites and Excretion: A significant finding in anthocyanin research is that metabolites, rather than the parent compounds, are the predominant forms found in circulation.[3] Human studies have shown that after consumption of cyanidin-rich berries, the majority of the recovered anthocyanin-related compounds in urine are methylated and glucuronidated conjugates.[4] This highlights the importance of considering the bioactivity of these metabolites, not just the ingested anthocyanins. The degree of methylation can also influence the excretion profile.

Quantitative Data Summary

The following tables summarize available quantitative data from in vivo and in vitro studies, comparing the metabolic parameters of methylated and non-methylated anthocyanins. It is important to note that direct comparative studies for all anthocyanin pairs are limited, and variability exists due to different study designs, subjects, and food matrices.

Table 1: Urinary Excretion of Anthocyanins and their Metabolites in Pigs Fed Marionberry

Anthocyanin (Form)Total Recovery in Urine (% of ingested dose)Form in Urine
Cyanidin-3-glucoside (Non-methylated)0.087 ± 0.034Mostly metabolites (methylated and glucuronidated)
Pelargonidin-3-glucoside (Non-methylated)0.583 ± 0.229Mostly metabolites

Data adapted from a study on weaning pigs fed a freeze-dried powder of marionberry. This study highlights that even for non-methylated anthocyanins, a significant portion is metabolized (including methylation) before excretion.

Table 2: In Vitro Antiproliferative Activity of Anthocyanins and their Methylated Metabolites

AnthocyaninCell LineIC50 (µg/mL)
Cyanidin-3-glucoside (Non-methylated)HS578T (Breast Cancer)Strong inhibitory effect
Peonidin-3-glucoside (Methylated)HS578T (Breast Cancer)Strong inhibitory effect
Delphinidin-3-glucoside (Non-methylated)MCF-7 (Breast Cancer)Antiproliferative effect observed
Methylated Delphinidin-3-glucosideMCF-7 (Breast Cancer)Decreased or no alteration in antiproliferative effect
Petunidin-3-glucoside (Methylated)MCF-7 (Breast Cancer)Decreased or no alteration in antiproliferative effect

Data synthesized from in vitro studies. While not a direct measure of metabolic fate, these results show that methylation can alter biological activity, underscoring the importance of understanding which forms are present in the body.

Signaling Pathways and Experimental Workflows

The metabolic fate of anthocyanins is governed by a series of enzymatic reactions and transport processes. The following diagrams illustrate these complex pathways and a typical experimental workflow for their analysis.

Anthocyanin_Metabolism cluster_ingestion Ingestion cluster_absorption Absorption (Intestine) cluster_metabolism Metabolism (Liver & Intestines) cluster_liver Liver cluster_distribution Distribution cluster_excretion Excretion Ingested_Anthocyanin Ingested Anthocyanin (Methylated or Non-methylated) Intestinal_Lumen Intestinal Lumen Ingested_Anthocyanin->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Feces Feces Intestinal_Lumen->Feces Fecal Excretion Metabolites Phase I & II Metabolites (Glucuronidated, Sulfated, Methylated) Enterocytes->Metabolites UGT_SULT UGTs, SULTs Enterocytes->UGT_SULT Non_Methylated Non-methylated Anthocyanin Enterocytes->Non_Methylated Liver_Metabolism Further Metabolism Metabolites->Liver_Metabolism COMT COMT Methylated Methylated Anthocyanin COMT->Methylated Methylation UGT_SULT->Metabolites Glucuronidation, Sulfation Systemic_Circulation Systemic Circulation Liver_Metabolism->Systemic_Circulation Non_Methylated->COMT Tissues Target Tissues Systemic_Circulation->Tissues Distribution Urine Urine Systemic_Circulation->Urine Renal Excretion

Caption: Metabolic pathway of anthocyanins.

Experimental_Workflow cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis cluster_quantification Data Processing Biological_Sample Biological Sample (Plasma, Urine, Feces) SPE Solid Phase Extraction (SPE) Biological_Sample->SPE Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SPE->Enzymatic_Hydrolysis LC_MS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MS Quantification Quantification of Metabolites LC_MS->Quantification Pharmacokinetic_Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic_Modeling

Caption: Workflow for anthocyanin metabolite analysis.

Experimental Protocols

1. LC-MS/MS Quantification of Anthocyanins and Metabolites in Biological Samples

This protocol provides a general framework for the analysis of anthocyanins and their metabolites in plasma and urine.

  • Sample Preparation:

    • Plasma: Acidify plasma samples with 5% formic acid to stabilize anthocyanins.[5] Extract anthocyanins and their metabolites using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB). Wash the cartridge with water and elute with acidified methanol or acetonitrile.[6]

    • Urine: Centrifuge urine samples to remove particulates. Acidify and proceed with SPE as described for plasma.

    • Enzymatic Hydrolysis (for total aglycone quantification): To quantify conjugated metabolites, an aliquot of the extracted sample can be incubated with a mixture of β-glucuronidase and sulfatase at 37°C to hydrolyze glucuronide and sulfate conjugates back to their aglycone forms.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent anthocyanins and their predicted metabolites. Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.

  • Quantification:

    • Generate standard curves for each analyte using authentic standards.

    • Spike blank plasma or urine with known concentrations of standards to create matrix-matched calibration curves for accurate quantification.

    • Use an internal standard to correct for variations in extraction efficiency and instrument response.

2. Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal absorption of anthocyanins.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test anthocyanin (either methylated or non-methylated) to the apical (AP) chamber (representing the intestinal lumen).

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber (representing the bloodstream).

    • To assess efflux, apply the compound to the BL chamber and sample from the AP chamber.

  • Analysis:

    • Quantify the concentration of the anthocyanin in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (BL to AP) / Papp (AP to BL). An efflux ratio greater than 2 suggests active efflux.

Conclusion

The metabolic fate of anthocyanins is a critical determinant of their potential health benefits. Methylation appears to be a key factor influencing their stability, absorption, and subsequent biological activity. While in vitro and some in vivo data provide valuable insights, further direct comparative studies in humans are needed to fully elucidate the quantitative differences in the ADME of methylated versus non-methylated anthocyanins. A thorough understanding of these metabolic pathways is essential for researchers and drug development professionals aiming to harness the therapeutic potential of these natural compounds. The provided experimental protocols offer a starting point for conducting robust and reproducible studies in this exciting field.

References

Safety Operating Guide

Proper Disposal of Capensinidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Capensinidin is a water-soluble, blue-red plant dye classified as an O-methylated anthocyanidin.[1] Anthocyanins are generally considered to have low toxicity.[2][3][4] Studies on cyanidin, a structurally related anthocyanin, have indicated a high oral safety profile in animal studies.[2][3] In silico toxicity assessments of other anthocyanins like cyanidin and peonidin suggest they are not genotoxic, carcinogenic, or irritants to the skin and eyes.[5] Based on this information, this compound can likely be handled as a non-hazardous chemical waste in a laboratory setting, provided it is not mixed with other hazardous substances.

Core Principles for this compound Waste Management

Before beginning any experimental work, it is crucial to have a waste disposal plan in place.[6] The following principles should guide the handling of this compound waste:

  • Waste Minimization: Order and use the smallest quantities of this compound necessary for your experiments.

  • Segregation: Do not mix this compound waste with other waste streams, particularly hazardous chemical, biological, or radioactive waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Container Compatibility: Use containers that are compatible with the chemical nature of the waste. For aqueous solutions, glass or polyethylene containers are suitable.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (aqueous solution, solid waste, or pure compound).

1. Dilute Aqueous Solutions of this compound:

For small quantities of dilute aqueous solutions of this compound (e.g., from rinsing glassware or analytical procedures) that are free from other hazardous materials:

  • Consult Institutional Policy: Check if your institution's Environmental Health and Safety (EHS) office permits the drain disposal of non-hazardous, water-soluble organic compounds.[7][8][9]

  • Neutralization (if necessary): If the solution is acidic or basic, neutralize it to a pH between 5 and 9 before disposal.[9]

  • Drain Disposal (with approval): If permitted, flush the solution down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part solution).[9]

  • Chemical Waste Collection: If drain disposal is not permitted, or if the solution contains other hazardous chemicals, collect it in a clearly labeled waste container for pickup by your institution's hazardous waste management service.

2. Solid Waste Contaminated with this compound:

This category includes items such as contaminated gloves, paper towels, filter paper, and chromatography media.

  • Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled container or bag.

  • Non-Hazardous Disposal: If this compound is the only contaminant and is not considered hazardous by your institution, this solid waste can likely be disposed of in the regular laboratory trash.[7][8]

  • Hazardous Waste Disposal: If the solid waste is also contaminated with other hazardous chemicals, it must be disposed of as hazardous waste according to your institution's guidelines.

3. Unused or Expired Pure this compound:

  • Original Container: Whenever possible, dispose of unused or expired pure this compound in its original, labeled container.[6]

  • Chemical Waste Collection: This waste must be collected for disposal by your institution's hazardous waste management service. Do not dispose of pure chemicals in the regular trash or down the drain.

4. Empty this compound Containers:

  • Triple Rinsing: To be considered "empty," chemical containers must be triple-rinsed.[10]

  • Rinsate Collection: The first rinseate should be collected and disposed of as chemical waste (follow the procedure for dilute aqueous solutions). Subsequent rinses can typically be disposed of down the drain.[11]

  • Container Disposal: Once rinsed and air-dried, deface or remove the label and dispose of the container in the appropriate recycling or trash receptacle.[11]

Data Presentation: Summary of Disposal Procedures

Waste FormDisposal ProcedureKey Considerations
Dilute Aqueous Solution 1. Obtain institutional approval for drain disposal.2. Neutralize pH to 5-9 if necessary.3. Flush down the sanitary sewer with copious water.4. If not permitted, collect as chemical waste.Must not contain other hazardous chemicals.
Contaminated Solid Waste 1. Segregate in a labeled container.2. Dispose of in regular laboratory trash if only contaminated with this compound.3. If other hazardous materials are present, dispose of as hazardous waste.Ensure no free-flowing liquid is present.
Pure this compound 1. Keep in the original, labeled container.2. Arrange for pickup by the institutional hazardous waste service.Do not mix with other waste.
Empty Containers 1. Triple rinse the container.2. Collect the first rinseate as chemical waste.3. Deface the label and dispose of the clean container in the trash or recycling.Ensure the container is completely empty of visible residue.

Mandatory Visualization: this compound Disposal Workflow

Capensinidin_Disposal_Workflow cluster_solid start This compound Waste Generated waste_type Determine Waste Form start->waste_type aqueous Dilute Aqueous Solution waste_type->aqueous Liquid solid Contaminated Solid waste_type->solid Solid pure Pure/Expired Compound waste_type->pure Pure check_hazard Contains Other Hazardous Chemicals? aqueous->check_hazard solid->check_hazard chem_waste Collect as Chemical Waste pure->chem_waste check_policy Institutional Policy Allows Drain Disposal? check_hazard->check_policy No check_hazard->chem_waste Yes check_hazard->chem_waste Yes trash Dispose in Regular Trash check_hazard->trash No neutralize Neutralize pH (5-9) check_policy->neutralize Yes check_policy->chem_waste No drain Dispose Down Drain with Copious Water neutralize->drain

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Capensinidin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Capensinidin, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Type Specific PPE Standard/Material Purpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1Protects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact with the compound.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols.NIOSH-approvedAvoids inhalation of airborne particles.
Foot Protection Closed-toe shoes-Protects feet from spills and falling objects.

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Footwear: Ensure you are wearing closed-toe shoes.

  • Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye Protection: Put on safety glasses or goggles.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Eye Protection: Remove safety glasses or goggles.

  • Lab Coat: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any contaminants.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plan

Handling:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with powders or creating solutions.

  • Avoid generating dust or aerosols.

  • Limit all unnecessary personal contact with the compound.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

  • Dispose of this compound and any contaminated waste in accordance with all applicable federal, state, and local regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task handling_solid Handling Solid this compound start->handling_solid handling_solution Handling this compound Solution start->handling_solution weighing Weighing Powder handling_solid->weighing dissolving Dissolving in Solvent handling_solid->dissolving transferring Transferring Solution handling_solution->transferring potential_for_aerosol Potential for Aerosolization? weighing->potential_for_aerosol potential_for_splash Potential for Splash? dissolving->potential_for_splash transferring->potential_for_splash ppe_standard Standard PPE: - Lab Coat - Gloves - Safety Glasses - Closed-toe Shoes potential_for_splash->ppe_standard No ppe_goggles Upgrade to Goggles potential_for_splash->ppe_goggles Yes potential_for_aerosol->ppe_standard No ppe_respirator Consider Dust Mask Work in Fume Hood potential_for_aerosol->ppe_respirator Yes end Proceed with Task ppe_standard->end ppe_goggles->end ppe_respirator->end

PPE Selection Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capensinidin
Reactant of Route 2
Capensinidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.